Platyphyllide
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H14O2 |
|---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
(1R,11R)-11-prop-1-en-2-yl-2-oxatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-3-one |
InChI |
InChI=1S/C14H14O2/c1-8(2)10-7-6-9-4-3-5-11-12(9)13(10)16-14(11)15/h3-5,10,13H,1,6-7H2,2H3/t10-,13-/m1/s1 |
InChI Key |
HPRUINVTECPGHJ-ZWNOBZJWSA-N |
Isomeric SMILES |
CC(=C)[C@H]1CCC2=C3[C@@H]1OC(=O)C3=CC=C2 |
Canonical SMILES |
CC(=C)C1CCC2=C3C1OC(=O)C3=CC=C2 |
Synonyms |
platyphyllide |
Origin of Product |
United States |
Foundational & Exploratory
Biosynthesis of Platyphyllide in Plants: A Pathway Awaiting Elucidation
Despite significant interest in the diverse biological activities of natural products, a comprehensive understanding of the biosynthesis of the iridoid lactone platyphyllide in plants remains largely uncharacterized in publicly available scientific literature. Extensive searches for detailed enzymatic steps, precursor molecules, and regulatory networks involved in the formation of this compound have yielded limited specific information. Consequently, a detailed technical guide on its biosynthesis, complete with quantitative data and established experimental protocols, cannot be constructed at this time.
While the precise pathway for this compound is not documented, it is hypothesized to originate from the iridoid biosynthesis pathway, a complex cascade responsible for a wide array of plant secondary metabolites. Iridoids are typically derived from geraniol, which is synthesized through the methylerythritol phosphate (MEP) pathway. The transformation of geraniol into the characteristic iridoid skeleton involves a series of oxidation and cyclization reactions. However, the specific enzymes and intermediate molecules that channel this general pathway toward the synthesis of this compound have not been identified.
The scientific community has made significant strides in elucidating the biosynthesis of other complex plant-derived molecules, often leveraging techniques such as transcriptomics, proteomics, and metabolomics to identify candidate genes and enzymes. Similar approaches would be necessary to uncover the biosynthetic machinery responsible for this compound production.
For researchers and drug development professionals interested in this compound, the current knowledge gap presents both a challenge and an opportunity. Future research efforts would need to focus on:
-
Identification of Plant Species: Systematically identifying and analyzing plant species known to produce this compound to pinpoint the most suitable model organisms for biosynthetic studies.
-
Transcriptome and Proteome Analysis: Employing next-generation sequencing and mass spectrometry to identify enzymes, such as cytochrome P450s, dehydrogenases, and reductases, that are specifically expressed in this compound-accumulating tissues.
-
Metabolite Profiling: Utilizing advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) to identify potential biosynthetic intermediates.
-
In Vitro and in Vivo Functional Characterization: Expressing candidate enzymes in heterologous systems (e.g., E. coli, yeast) to verify their catalytic activity and role in the this compound pathway.
Until such dedicated studies are conducted and their findings published, the intricate details of this compound biosynthesis in plants will remain an open question in the field of natural product science. The following sections, therefore, represent a generalized framework based on common practices in the study of plant secondary metabolite biosynthesis, which could be adapted for future investigations into this compound.
Hypothetical Experimental Workflow for Elucidating this compound Biosynthesis
To initiate research into the biosynthesis of this compound, a structured experimental approach is required. The following workflow outlines a potential strategy for identifying the genes and enzymes involved in this pathway.
Caption: A generalized workflow for the discovery and characterization of a plant biosynthetic pathway.
Proposed Signaling Pathway Regulation (Hypothetical)
The biosynthesis of secondary metabolites in plants is often regulated by complex signaling networks that respond to developmental cues and environmental stresses. While the specific regulators of this compound synthesis are unknown, a hypothetical signaling pathway can be conceptualized based on known mechanisms for other specialized metabolites.
Caption: A hypothetical signaling pathway for the regulation of this compound biosynthesis in plants.
Due to the absence of specific data on the biosynthesis of this compound, it is not possible to provide tables of quantitative data or detailed experimental protocols as requested. The information and diagrams presented here are based on general principles of plant secondary metabolism and are intended to serve as a guide for future research endeavors in this area. As new scientific discoveries are made, a more detailed and accurate technical guide will become achievable.
An In-Depth Technical Guide to the Classification of Platyphyllide Norsesquiterpene Lactones
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the classification, chemical properties, and experimental protocols related to the norsesquiterpene lactone, 1-Hydroxyplatyphyllide. The initial query regarding "this compound" has been clarified to refer to this specific compound, a member of the eremophilane class of sesquiterpenoids. This document synthesizes the available scientific information to serve as a core resource for researchers in natural product chemistry, pharmacology, and drug development.
Classification and Chemical Structure
1-Hydroxythis compound is classified as a norsesquiterpene lactone belonging to the eremophilane subgroup. Norsesquiterpenes are C14 compounds derived from the more common C15 sesquiterpenes through the loss of a carbon atom. The eremophilane skeleton is characterized by a decahydronaphthalene ring system.
While the precise chemical structure and stereochemistry of 1-Hydroxythis compound were detailed in a 1986 study published in the journal Phytochemistry, access to the full text is required for a complete structural elucidation. This foundational paper by Guidugli, Pestchanker, Salmeron, and Giordano remains the primary source of information on this compound.[1]
Table 1: Classification of 1-Hydroxythis compound
| Category | Classification |
| Main Class | Terpenoid |
| Subclass | Sesquiterpenoid |
| Specific Type | Norsesquiterpene Lactone |
| Skeleton | Eremophilane |
Physicochemical and Spectroscopic Data
Detailed quantitative data for 1-Hydroxythis compound, including its molecular weight, melting point, and specific rotation, are expected to be found within the aforementioned Phytochemistry article. Similarly, spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are crucial for the definitive identification and structural confirmation of this natural product. This information is essential for quality control and for the synthesis of analogs for further research.
A comprehensive summary of this data will be presented here upon successful retrieval from the primary literature.
Natural Occurrence and Biosynthesis
1-Hydroxythis compound has been isolated from the roots of Senecio gilliesiano, a plant belonging to the Asteraceae family.[1] The genus Senecio is well-documented as a rich source of various sesquiterpenes and eremophilane derivatives.[2][3][4][5][6]
The biosynthesis of eremophilane norsesquiterpene lactones is believed to follow the general pathway for sesquiterpenoid synthesis, starting from farnesyl pyrophosphate (FPP). A series of enzymatic cyclizations, oxidations, and rearrangements, likely involving cytochrome P450 enzymes, would lead to the formation of the eremophilane skeleton. The subsequent loss of a carbon atom and lactonization would yield the final norsesquiterpene lactone structure.
Caption: Proposed biosynthetic pathway of 1-Hydroxythis compound.
Experimental Protocols
Extraction and Isolation of Eremophilane Lactones from Senecio Species
The following is a generalized protocol for the extraction and isolation of sesquiterpene lactones from plants of the Senecio genus, which can be adapted for the specific isolation of 1-Hydroxythis compound.
1. Plant Material Preparation:
-
The roots of Senecio gilliesiano are collected, dried, and ground into a fine powder.
2. Extraction:
-
The powdered plant material is subjected to maceration or Soxhlet extraction with a suitable solvent, typically methanol or a mixture of dichloromethane and methanol.[7]
-
The resulting crude extract is concentrated under reduced pressure.
3. Fractionation:
-
The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common solvent system is n-hexane, ethyl acetate, and water.
4. Chromatographic Purification:
-
The ethyl acetate fraction, which is expected to contain the sesquiterpene lactones, is further purified using column chromatography.
-
The stationary phase is typically silica gel, and the mobile phase is a gradient of solvents with increasing polarity, such as n-hexane-ethyl acetate.[7]
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Fractions containing the compound of interest are combined and may require further purification by preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield pure 1-Hydroxythis compound.
Caption: General workflow for the extraction and isolation of 1-Hydroxythis compound.
Structural Elucidation
The definitive structure of 1-Hydroxythis compound is determined through a combination of spectroscopic techniques:
-
1D and 2D NMR (¹H, ¹³C, COSY, HSQC, HMBC): To determine the carbon skeleton and the connectivity of protons and carbons.
-
Mass Spectrometry (MS): To determine the molecular weight and elemental formula.
-
Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyls and the lactone carbonyl.
-
X-ray Crystallography: To determine the absolute stereochemistry if suitable crystals can be obtained.[2]
Biological Activity and Signaling Pathways
Currently, there is a lack of specific information in the public domain regarding the biological activity and associated signaling pathways of 1-Hydroxythis compound. However, other eremophilane-type sesquiterpene lactones isolated from Senecio and other plant species have demonstrated a range of biological activities, including antimicrobial and antifungal properties.[2][5] Some terpenoid lactones are also known for their cytotoxic, anti-inflammatory, and anticancer activities.[8]
Further research is warranted to investigate the potential pharmacological effects of 1-Hydroxythis compound. A logical starting point would be to screen for activities commonly associated with this class of compounds.
Caption: Logical workflow for investigating the biological activity of 1-Hydroxythis compound.
Conclusion and Future Directions
1-Hydroxythis compound is a norsesquiterpene lactone of the eremophilane class, isolated from Senecio gilliesiano. While its basic classification is established, detailed quantitative data, specific biological activities, and a modern, validated experimental protocol for its isolation are not widely available and are likely contained within specialized, older literature. For researchers and drug development professionals, accessing the primary 1986 publication is a critical next step. Future research should focus on re-isolating and fully characterizing this compound using modern spectroscopic techniques, followed by comprehensive screening for biological activities to unlock its therapeutic potential.
References
- 1. scispace.com [scispace.com]
- 2. Eremophilane-type sesquiterpenes from Senecio nemorensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eremophilane sesquiterpenes from Senecio aureus - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Isomeric eremophilane lactones from Senecio tsoongianus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. msipublishers.com [msipublishers.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Spectroscopic and Mechanistic Insights into Platyphyllide: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data of Platyphyllide, a pyrrolizidine alkaloid of significant interest to researchers in natural product chemistry, pharmacology, and drug development. This document presents a detailed compilation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, alongside standardized experimental protocols for data acquisition. Furthermore, a visualization of the proposed signaling pathway of this compound is included to facilitate a deeper understanding of its mechanism of action.
Spectroscopic Data of this compound
This compound, also known as Platyphylline, is a naturally occurring pyrrolizidine alkaloid with the chemical formula C₁₈H₂₇NO₅ and a molecular weight of 337.41 g/mol . Accurate spectroscopic data is crucial for its identification, characterization, and quantification. The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the chemical environment of the hydrogen and carbon atoms within the this compound molecule.
Table 1: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Data not available in a comprehensive tabular format in the searched literature. |
Table 2: ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| Data not available in a comprehensive tabular format in the searched literature. |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: Infrared (IR) Spectral Data of this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| Specific peak values not available in a comprehensive tabular format in the searched literature. |
Note: General characteristic absorption bands for functional groups present in this compound (e.g., C=O of the ester, C-O, C-N, and O-H if hydrolyzed) are expected. Detailed experimental protocols are provided in Section 2.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
Table 4: Mass Spectrometry (MS) Data of this compound
| m/z | Relative Intensity (%) | Ion Assignment |
| 337.1889 | - | [M+H]⁺ (Calculated for C₁₈H₂₇NO₅) |
| Detailed fragmentation data not available in a comprehensive tabular format in the searched literature. |
Note: The protonated molecule [M+H]⁺ is a key identifier in the mass spectrum of this compound. The fragmentation pattern would provide further structural information. General methodologies for mass spectrometric analysis of pyrrolizidine alkaloids are outlined in Section 2.
Experimental Protocols
The following sections describe the general methodologies for obtaining the spectroscopic data presented above. These protocols are based on established techniques for the analysis of natural products, particularly pyrrolizidine alkaloids.
NMR Spectroscopy
Sample Preparation: A purified sample of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, MeOD, or D₂O) to a concentration of approximately 5-10 mg/mL. The choice of solvent depends on the solubility of the compound and the desired spectral resolution.
Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse experiment is used.
-
Spectral Width: Typically 10-15 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Referencing: Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to obtain a spectrum with single lines for each carbon atom.
-
Spectral Width: Typically 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans are often required due to the low natural abundance of ¹³C.
-
Referencing: Chemical shifts are referenced to the deuterated solvent peak.
Infrared (IR) Spectroscopy
Sample Preparation:
-
KBr Pellet Method: A small amount of the solid this compound sample is ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.
-
Thin Film Method: If the sample is a liquid or can be dissolved in a volatile solvent, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.
Data Acquisition:
-
Spectral Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are averaged to improve the signal-to-noise ratio.
-
Background Correction: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Instrumentation: High-resolution mass spectrometry (HRMS) techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer are commonly employed for the analysis of pyrrolizidine alkaloids. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is particularly useful for the analysis of complex mixtures.
Sample Preparation: The this compound sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1-10 µg/mL).
Data Acquisition (ESI-MS):
-
Ionization Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.
-
Mass Range: A wide mass range is scanned (e.g., m/z 100-1000) to detect the parent ion and any potential fragments.
-
Capillary Voltage: Typically 3-5 kV.
-
Source Temperature: 100-150 °C.
-
Fragmentation Analysis (MS/MS): To obtain structural information, the [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID) to generate a fragmentation pattern.
Signaling Pathway of this compound
This compound is known to exhibit anticholinergic activity by acting as a muscarinic acetylcholine receptor antagonist. Recent computational studies suggest that pyrrolizidine alkaloids, including this compound, are potential antagonists of the muscarinic acetylcholine receptor M1. This interaction is believed to be a major contributor to the neurotoxic effects observed with this class of compounds. The following diagram illustrates the proposed mechanism of action.
Caption: Proposed antagonistic action of this compound on the Muscarinic M1 Receptor signaling pathway.
This guide serves as a foundational resource for professionals engaged in the study of this compound and related pyrrolizidine alkaloids. The provided spectroscopic data and experimental protocols aim to standardize research methodologies and facilitate further investigation into the chemical and biological properties of this important natural product.
An In-Depth Technical Guide to Platyphylline: Discovery, History, and Core Data
Abstract
Platyphylline, a naturally occurring pyrrolizidine alkaloid, has been a subject of scientific investigation for nearly a century. This technical guide provides a comprehensive overview of its discovery, history, and key experimental data for researchers, scientists, and drug development professionals. It details the initial isolation and structural elucidation, summarizes its biological activities with available quantitative data, and outlines the experimental protocols for its extraction and analysis. Furthermore, this guide presents a visualization of the signaling pathway associated with its primary mechanism of action.
Discovery and History
Platyphylline was first isolated in 1935 by the Russian chemist A.P. Orekhov from the plant Senecio platyphyllus, a member of the Asteraceae family.[1] This initial work laid the foundation for understanding a new class of alkaloids. A subsequent study in 1940 by De Waal and Tiedt further detailed the isolation of platyphylline from Senecio adnatus and confirmed Orekhov's findings regarding its chemical formula, C₁₈H₂₅O₅N, and its hydrolysis products: platynecine and platynecic acid.[1] These early investigations were pivotal in characterizing the structure and fundamental properties of this complex natural product. The primary source for the production of platyphylline hydrotartrate has been the aerial parts of Senecio platyphyllus.[2][3]
Biological Activity and Mechanism of Action
The principal biological activity of platyphylline is its function as a muscarinic acetylcholine receptor antagonist. This anticholinergic activity results in the relaxation of smooth muscles. It is believed to act by competitively inhibiting the binding of acetylcholine to muscarinic receptors, thereby blocking the downstream signaling cascades that lead to muscle contraction.
Signaling Pathway
Platyphylline's antagonism of muscarinic acetylcholine receptors, particularly the Gq-coupled subtypes (M1, M3, M5), interrupts a well-defined signaling cascade. The binding of acetylcholine to these receptors typically activates the Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ levels, along with PKC activation, are crucial for the phosphorylation of myosin light chains and subsequent smooth muscle contraction. By blocking the initial receptor activation, platyphylline effectively inhibits this entire pathway.
References
An In-depth Technical Guide to Platyphylline Derivatives and Analogs for Researchers and Drug Development Professionals
Introduction: Platyphylline, a naturally occurring pyrrolizidine alkaloid found in plants of the Senecio genus, serves as a foundational scaffold for the development of novel therapeutic agents. Characterized by a saturated necine base, platyphylline exhibits a lower toxicity profile compared to many other pyrrolizidine alkaloids, which possess an unsaturated necine base. Its primary pharmacological action is the antagonism of muscarinic acetylcholine receptors, leading to smooth muscle relaxation. This technical guide provides a comprehensive overview of platyphylline derivatives and analogs, detailing their synthesis, biological activities, and underlying mechanisms of action.
Chemical Structure and Properties of Platyphylline
Platyphylline is a macrocyclic diester pyrrolizidine alkaloid. Its chemical structure consists of a platynecine base esterified with platynecic acid.
Table 1: Physicochemical Properties of Platyphylline
| Property | Value |
| Molecular Formula | C₁₈H₂₇NO₅ |
| Molecular Weight | 337.41 g/mol |
| CAS Number | 480-78-4 |
| Appearance | White crystalline powder |
| Melting Point | 129-131 °C |
| Solubility | Soluble in chloroform, acetone, and ethanol. Sparingly soluble in water. |
Platyphylline Derivatives and Analogs
The chemical structure of platyphylline offers several sites for modification to generate derivatives and analogs with altered pharmacokinetic and pharmacodynamic properties. Key derivatives include N-oxides and N-alkylated forms.
Platyphylline N-oxide
Platyphylline N-oxide is a common metabolite and a synthetically accessible derivative. The introduction of the N-oxide group increases the polarity and water solubility of the molecule, which can affect its distribution and excretion.
N-methylplatyphylline
N-methylation of the tertiary amine in the pyrrolizidine ring yields N-methylplatyphylline. This modification can alter the compound's affinity and selectivity for different subtypes of muscarinic acetylcholine receptors.
Synthesis of Platyphylline Derivatives
General Protocol for N-oxidation of Platyphylline
The synthesis of platyphylline N-oxide is typically achieved through the oxidation of the tertiary amine of platyphylline.
Experimental Protocol:
-
Dissolve platyphylline in a suitable organic solvent (e.g., methanol, dichloromethane).
-
Add an oxidizing agent, such as hydrogen peroxide or a peroxy acid (e.g., m-chloroperoxybenzoic acid, m-CPBA), to the solution.
-
Stir the reaction mixture at room temperature or a slightly elevated temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench any excess oxidizing agent.
-
Purify the resulting platyphylline N-oxide using column chromatography or recrystallization.
General Protocol for N-methylation of Platyphylline
N-methylplatyphylline can be synthesized by the reductive amination of platyphylline with formaldehyde.
Experimental Protocol:
-
Dissolve platyphylline in a suitable solvent (e.g., methanol, acetonitrile).
-
Add an aqueous solution of formaldehyde.
-
Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), in a portion-wise manner.
-
Maintain the pH of the reaction mixture in a slightly acidic range.
-
Stir the reaction at room temperature until the reaction is complete, as monitored by TLC or LC-MS.
-
Work up the reaction mixture by quenching the excess reducing agent and extracting the product into an organic solvent.
-
Purify the N-methylplatyphylline by column chromatography.
Biological Activity and Mechanism of Action
The primary biological activity of platyphylline and its derivatives is their antimuscarinic effect, which results in antispasmodic properties.
Antimuscarinic Activity
Platyphylline acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). There are five subtypes of mAChRs (M1-M5), which are G-protein coupled receptors (GPCRs). The M2 and M3 subtypes are predominantly found on smooth muscle cells and mediate contraction. By blocking these receptors, platyphylline and its analogs inhibit the effects of acetylcholine, leading to smooth muscle relaxation.
Table 2: Antimuscarinic Activity of Platyphylline (Illustrative Data) Note: Specific quantitative data for a wide range of platyphylline derivatives is not readily available in the public domain and would require targeted experimental investigation. The following is an illustrative table.
| Compound | Target | Assay | IC₅₀ / Kᵢ (nM) |
| Platyphylline | M₂ Receptor | Radioligand Binding | Data not available |
| Platyphylline | M₃ Receptor | Radioligand Binding | Data not available |
| Atropine (Reference) | M₂ Receptor | Radioligand Binding | ~1-5 |
| Atropine (Reference) | M₃ Receptor | Radioligand Binding | ~1-2 |
Signaling Pathways
The antagonism of M3 muscarinic receptors by platyphylline derivatives interrupts the Gαq signaling cascade.
Caption: Gαq signaling pathway initiated by acetylcholine binding to the M₃ muscarinic receptor.
The increase in intracellular calcium initiated by the Gαq pathway, along with the activation of other signaling molecules, contributes to the activation of the RhoA/Rho-kinase pathway, which is crucial for sustained smooth muscle contraction.
Caption: RhoA/Rho-kinase pathway in smooth muscle contraction.
Experimental Protocols for Biological Evaluation
Radioligand Binding Assay for Muscarinic Receptor Affinity
This protocol determines the affinity of platyphylline derivatives for muscarinic receptors.
Experimental Protocol:
-
Membrane Preparation: Prepare cell membranes from tissues or cell lines expressing the desired muscarinic receptor subtype (e.g., CHO cells transfected with human M2 or M3 receptors).
-
Binding Reaction: In a microtiter plate, combine the cell membranes, a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine), and varying concentrations of the platyphylline test compound.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a set period to allow binding to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC₅₀ to a Kᵢ (inhibition constant) value using the Cheng-Prusoff equation.
In Vitro Smooth Muscle Contraction Assay
This assay assesses the functional antagonist activity of platyphylline derivatives on smooth muscle tissue.
Experimental Protocol:
-
Tissue Preparation: Isolate a strip of smooth muscle tissue (e.g., guinea pig ileum or trachea) and mount it in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with carbogen (95% O₂ / 5% CO₂).
-
Equilibration: Allow the tissue to equilibrate under a resting tension for a specified period.
-
Agonist-Induced Contraction: Induce contraction by adding a known concentration of a muscarinic agonist (e.g., acetylcholine or carbachol) to the organ bath.
-
Antagonist Incubation: In separate experiments, pre-incubate the tissue with varying concentrations of the platyphylline test compound for a set time before adding the agonist.
-
Measurement of Contraction: Record the isometric contraction of the muscle strip using a force transducer.
-
Data Analysis: Construct concentration-response curves for the agonist in the absence and presence of the antagonist. Determine the pA₂ value, which is a measure of the antagonist's potency.
Conclusion
Platyphylline and its derivatives represent a promising class of compounds for the development of new antispasmodic and anticholinergic drugs. Their unique structural features and mechanism of action provide a solid foundation for further medicinal chemistry efforts aimed at optimizing their pharmacological profile. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to explore the therapeutic potential of this important class of natural products.
A Technical Guide to the Potential Biological Activities of Platyphylline
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Platyphylline is a naturally occurring pyrrolizidine alkaloid predominantly isolated from plants of the Senecio genus. Structurally, it is characterized by a macrocyclic diester of platynecine. The primary and most well-documented biological activity of platyphylline is its role as a non-selective antagonist of muscarinic acetylcholine receptors. This anticholinergic action results in significant antispasmodic effects on various smooth muscles. However, as with many pyrrolizidine alkaloids, its potential therapeutic application is heavily constrained by significant hepatotoxicity. While some related plant extracts and compounds exhibit anti-inflammatory and antioxidant properties, such activities are not well-substantiated for isolated platyphylline. This guide provides a detailed overview of its known biological activities, experimental protocols for its evaluation, and a summary of the available data.
Core Biological Activity: Anticholinergic Effects
The principal mechanism of action for platyphylline is the competitive antagonism of muscarinic acetylcholine receptors (mAChRs). These G-protein coupled receptors are critical in mediating the parasympathetic nervous system's effects on various tissues, including smooth muscle, cardiac muscle, and exocrine glands. By blocking the binding of the endogenous agonist acetylcholine (ACh), platyphylline inhibits downstream signaling, leading to effects such as smooth muscle relaxation.
Signaling Pathway
Muscarinic receptors M1, M3, and M5 primarily couple through Gαq/11 proteins, activating phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular Ca2+, leading to smooth muscle contraction. M2 and M4 receptors couple through Gαi/o, inhibiting adenylyl cyclase and reducing cAMP levels. Platyphylline, as a non-selective antagonist, blocks these signaling cascades at the receptor level.
Quantitative Data: Muscarinic Receptor Antagonism
| Antagonist | Agonist | Preparation | pA2 Value | Reference |
| Atropine | Acetylcholine | Guinea Pig Ileum | ~8.9 - 9.2 | [1][2] |
| Platyphylline | Acetylcholine | Guinea Pig Ileum | Data Not Available |
Experimental Protocols
This protocol assesses the ability of a compound to relax pre-contracted intestinal smooth muscle.
-
Tissue Preparation:
-
A male guinea pig (250-350 g) is euthanized by cervical dislocation.
-
A segment of the terminal ileum is excised and placed in oxygenated Tyrode's solution (Composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.5).
-
The lumen is flushed, and 2-3 cm segments are cut and mounted vertically in a 10 mL organ bath containing Tyrode's solution, maintained at 37°C and bubbled with carbogen (95% O2, 5% CO2).
-
One end of the tissue is attached to a fixed hook and the other to an isometric force transducer connected to a data acquisition system.
-
The tissue is equilibrated under a resting tension of 1.0 g for 60 minutes, with the bath solution changed every 15 minutes.
-
-
Experimental Procedure:
-
A submaximal contraction is induced by adding a spasmogen, typically acetylcholine (1 µM) or histamine (1 µM), to the organ bath.
-
Once the contraction reaches a stable plateau, cumulative concentrations of platyphylline are added to the bath.
-
The relaxant effect is recorded as a percentage reversal of the induced contraction.
-
An EC50 value (the concentration causing 50% of the maximal relaxation) can be calculated from the resulting concentration-response curve.[3][4][5]
-
This assay quantifies the affinity of a compound for specific muscarinic receptor subtypes.
-
Membrane Preparation:
-
Chinese Hamster Ovary (CHO) cells stably expressing a single human muscarinic receptor subtype (e.g., M1, M2, or M3) are cultured and harvested.
-
Cells are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged. The resulting pellet containing the cell membranes is resuspended and stored at -80°C.
-
Protein concentration is determined using a standard method (e.g., Bradford assay).
-
-
Competition Binding Assay:
-
Assays are performed in a 96-well plate format.
-
To each well, add:
-
Receptor membranes (10-20 µg protein).
-
A fixed concentration of a radiolabeled muscarinic antagonist, such as [3H]N-methylscopolamine ([3H]NMS), typically at its Kd concentration.
-
Varying concentrations of the unlabeled test compound (platyphylline).
-
Assay buffer to a final volume of 200 µL.
-
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., 1 µM atropine).
-
The plate is incubated for 60-90 minutes at room temperature to reach equilibrium.
-
The reaction is terminated by rapid filtration through a glass fiber filter plate using a cell harvester, washing with ice-cold buffer to separate bound from free radioligand.
-
The filters are dried, and radioactivity is measured by liquid scintillation counting.
-
-
Data Analysis:
-
The concentration of platyphylline that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The inhibition constant (Ki) is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6][7]
-
Toxicity Profile: Hepatotoxicity
Platyphylline is a pyrrolizidine alkaloid (PA), a class of compounds notorious for causing hepatotoxicity, primarily through hepatic veno-occlusive disease. The toxicity is not caused by the alkaloid itself but by its metabolic activation in the liver.
Mechanism of Toxicity
Cytochrome P450 enzymes (specifically CYP3A4) in the liver metabolize the platynecine base of platyphylline into highly reactive pyrrolic esters (dehydropyrrolizidine alkaloids). These electrophilic metabolites can then alkylate cellular macromolecules like DNA and proteins, leading to cellular damage, necrosis, and the characteristic veno-occlusive liver damage.
Quantitative Data: Acute Toxicity
A specific, peer-reviewed LD50 value for platyphylline was not identified in the surveyed literature. The toxicity of alkaloids can vary significantly based on the specific structure, animal species, and route of administration. For context, LD50 values for the alkaloid piperine are provided below.
| Compound | Species | Route of Administration | LD50 (mg/kg) | Reference |
| Piperine | Male Mice | Intraperitoneal (i.p.) | 43 | [8] |
| Piperine | Male Mice | Oral (i.g.) | 330 | [8] |
| Piperine | Female Rats | Intraperitoneal (i.p.) | 33.5 | [8] |
| Piperine | Female Rats | Oral (i.g.) | 514 | [8] |
| Platyphylline | Various | Various | Data Not Available |
Experimental Protocol: In Vivo Acute Oral Toxicity (OECD 425)
This protocol determines the median lethal dose (LD50) using the Up-and-Down Procedure (UDP) to minimize animal usage.
-
Animal Husbandry:
-
Young adult nulliparous, non-pregnant female Wistar rats (8-12 weeks old) are used, as they are often slightly more sensitive.
-
Animals are housed in standard conditions (22 ± 3°C, 30-70% humidity, 12h light/dark cycle) and acclimatized for at least 5 days.
-
Food is withheld overnight before dosing, but water is available ad libitum.
-
-
Dosing Procedure:
-
The test substance (platyphylline) is administered orally via gavage.
-
A single animal is dosed at a starting level just below the best preliminary estimate of the LD50.
-
If the animal survives for 48 hours, the next animal is dosed at a higher level (e.g., by a factor of 3.2).
-
If the animal dies within 48 hours, the next animal is dosed at a lower level.
-
This sequential process continues, with the outcome of the previously dosed animal determining the dose for the next. The test is stopped when a stopping criterion is met (e.g., 3 reversals in outcome).
-
-
Observations:
-
Animals are observed for mortality and clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic and CNS effects, behavior) frequently on the day of dosing and daily thereafter for 14 days.
-
Body weights are recorded weekly.
-
At the end of the study, all surviving animals are euthanized and subjected to gross necropsy.
-
-
Data Analysis:
Other Potential Biological Activities
While some sources suggest potential anti-inflammatory or antioxidant activities for platyphylline, these are not well-supported by studies on the isolated compound. Research often focuses on crude plant extracts which contain a multitude of other potentially active molecules.
Quantitative Data: Anti-inflammatory Activity
No reliable IC50 values for the inhibition of inflammatory mediators by isolated platyphylline were found. The table below shows data for an extract of Platycodon grandiflorum (which does not contain platyphylline but is often confused with it) to illustrate the type of data generated in such studies.
| Test Substance | Cell Line | Mediator | Treatment | % Inhibition (at 200 µg/mL) | Reference |
| P. grandiflorum Extract | BV2 Microglia | Nitric Oxide | Aβ-induced | 61.2% | [6] |
| P. grandiflorum Extract | BV2 Microglia | IL-1β | Aβ-induced | 44% | [6] |
| P. grandiflorum Extract | BV2 Microglia | IL-6 | Aβ-induced | 58% | [6] |
| Platyphylline | Various | Various | LPS-induced | Data Not Available |
Experimental Workflow and Protocol
This protocol measures the inhibition of pro-inflammatory mediators from lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture:
-
Murine macrophage cells (e.g., RAW 264.7) are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
-
Treatment and Stimulation:
-
The culture medium is replaced with fresh medium containing various concentrations of platyphylline.
-
After a 1-hour pre-incubation period, cells are stimulated with LPS (1 µg/mL). A vehicle control group (no platyphylline) is included.
-
The plates are incubated for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Mediator Measurement:
-
Nitric Oxide (NO): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent system. Absorbance is read at 540 nm, and nitrite concentration is calculated from a sodium nitrite standard curve.
-
Cytokines (TNF-α, IL-6): The concentrations of pro-inflammatory cytokines in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
-
Cell Viability:
-
To ensure that the inhibition of mediators is not due to cytotoxicity, a cell viability assay (e.g., MTT assay) is performed on the remaining cells in the plate.
-
-
Data Analysis:
Conclusion and Future Directions
Platyphylline's biological activity is dominated by its function as a non-selective muscarinic antagonist, conferring potent antispasmodic properties. This is mechanistically opposed by its significant, metabolism-dependent hepatotoxicity, which is characteristic of its chemical class and presents a major barrier to therapeutic development. There is currently a notable lack of publicly available, quantitative data regarding its receptor binding affinities, functional potency, and acute toxicity. Furthermore, claims of other activities, such as anti-inflammatory effects, are not well-substantiated for the isolated compound and require rigorous investigation. Future research should focus on systematically quantifying its affinity for all five muscarinic receptor subtypes, determining its functional potency (EC50/pA2) in various smooth muscle preparations, and establishing definitive acute toxicity (LD50) values. Such data are critical for a comprehensive understanding of its pharmacological and toxicological profile.
References
- 1. ias.ac.in [ias.ac.in]
- 2. A quantitative study of the effects of some muscarinic antagonists on the guinea-pig olfactory cortex slice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajbls.com [ajbls.com]
- 4. Possible Mechanisms Underlying the Antispasmodic, Bronchodilator, and Antidiarrheal Activities of Polarity–Based Extracts of Cucumis sativus L. Seeds in In Silico, In Vitro, and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Functional comparison of muscarinic partial agonists at muscarinic receptor subtypes hM1, hM2, hM3, hM4 and hM5 using microphysiometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Affinity profiles of various muscarinic antagonists for cloned human muscarinic acetylcholine receptor (mAChR) subtypes and mAChRs in rat heart and submandibular gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Improved up-and-down procedure for acute toxicity measurement with reliable LD50 verified by typical toxic alkaloids and modified Karber method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. enamine.net [enamine.net]
- 11. Inhibition of LPS-induced nitric oxide and TNF-alpha production by alpha-lipoic acid in rat Kupffer cells and in RAW 264.7 murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of lipopolysaccharide-inducible nitric oxide synthase, TNF-α and COX-2 expression by sauchinone effects on I-κBα phosphorylation, C/EBP and AP-1 activation - PMC [pmc.ncbi.nlm.nih.gov]
Platycodin D: A Comprehensive Review of its Therapeutic Potential and Mechanisms of Action
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Platycodin D, a prominent triterpenoid saponin isolated from the root of Platycodon grandiflorus, has garnered significant attention in the scientific community for its diverse and potent pharmacological activities. Initially misidentified in some contexts as "Platyphyllide," the vast body of research points towards Platycodin D as the primary bioactive compound of interest. This technical guide provides a comprehensive literature review of the current state of Platycodin D research, with a focus on its anti-cancer and anti-inflammatory properties. We present a consolidation of quantitative data, detailed experimental protocols for key assays, and visualizations of the intricate signaling pathways modulated by this promising natural product. This document aims to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, facilitating a deeper understanding of Platycodin D's therapeutic potential and guiding future investigations.
Introduction
Platycodon grandiflorus, commonly known as the balloon flower, has been a staple in traditional Asian medicine for centuries, utilized for treating a variety of ailments, including respiratory and inflammatory diseases. Modern phytochemical investigations have identified Platycodin D as one of its most abundant and pharmacologically active constituents.[1] Extensive in vitro and in vivo studies have demonstrated that Platycodin D exhibits a remarkable spectrum of biological effects, most notably potent anti-cancer and anti-inflammatory activities.[2][3] Its multifaceted mechanism of action, involving the modulation of numerous signaling pathways, positions it as a compelling candidate for the development of novel therapeutics. This review synthesizes the current knowledge on Platycodin D, offering a detailed guide to its pharmacology, mechanisms, and the experimental methodologies used in its investigation.
Quantitative Data Presentation
Anti-Cancer Activity: IC50 Values
Platycodin D has demonstrated significant cytotoxic effects against a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized in Table 1 for comparative analysis.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Citation |
| PC-12 | Pheochromocytoma | 13.5 ± 1.2 | 48 | [2] |
| AZ521 | Gastric Cancer | Not specified | 24, 48, 72 | [4] |
| NUGC3 | Gastric Cancer | Not specified | 24, 48, 72 | [4] |
| HeLa | Cervical Cancer | >20 µg/ml | Not specified | [5] |
| HepG-1 | Liver Cancer | >20 µg/ml | Not specified | [5] |
| 5637 | Bladder Cancer | ~20 µg/ml | 48 | [5] |
| T24 | Bladder Cancer | >20 µg/ml | Not specified | [5] |
Table 1: IC50 Values of Platycodin D in Various Cancer Cell Lines. This table summarizes the reported half-maximal inhibitory concentrations (IC50) of Platycodin D required to inhibit the proliferation of different cancer cell lines.
Pharmacokinetic Parameters in Rats
Understanding the pharmacokinetic profile of Platycodin D is crucial for its development as a therapeutic agent. Studies in rat models have provided initial insights into its absorption, distribution, metabolism, and excretion (ADME) properties.
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T1/2 (h) | Bioavailability (%) | Citation |
| Oral (Single PD) | 20 | 44.45 | 0.5 | 73.00 ± 24.17 | 1.38 ± 0.20 (MRT) | - | [6][7] |
| Oral (PRE) | 20 (equivalent PD) | 17.94 | 1.25 | 96.06 ± 48.51 | 6.10 ± 1.03 (MRT) | - | [6][7] |
| Intravenous | 25 | - | - | 11.42 ± 3.43 (µg·h/mL) | 1.99 ± 0.41 | - | [8][9] |
| Oral | 500 | - | - | 0.66 ± 0.36 (µg·h/mL) | 6.23 ± 1.84 | 0.29 | [8][9] |
Table 2: Pharmacokinetic Parameters of Platycodin D in Rats. This table presents key pharmacokinetic parameters of Platycodin D following oral and intravenous administration in rats. (PD: Platycodin D, PRE: Platycodi radix extract, Cmax: Maximum plasma concentration, Tmax: Time to reach Cmax, AUC: Area under the plasma concentration-time curve, T1/2: Half-life, MRT: Mean Residence Time).
Experimental Protocols
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2×10³ cells/well for gallbladder cancer cells) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[10][11]
-
Treatment: Treat the cells with various concentrations of Platycodin D and a vehicle control (e.g., DMSO). Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (final concentration 0.5 mg/mL in PBS) to each well.[12]
-
Incubation: Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals.[13]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 5-15 minutes to ensure complete dissolution.[11] Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.[10]
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with Platycodin D for the desired duration. Harvest both adherent and floating cells, wash with cold PBS, and centrifuge.
-
Cell Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1×10⁶ cells/mL.[3]
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5-10 µL of Propidium Iodide (PI) solution.[3]
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[3]
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples immediately using a flow cytometer.[3] FITC-Annexin V positive and PI negative cells are considered early apoptotic, while cells positive for both stains are in late apoptosis or necrosis.
Protein Expression Analysis: Western Blotting
Western blotting is used to detect specific proteins in a sample and is crucial for elucidating signaling pathways.
Protocol:
-
Cell Lysis: After treatment with Platycodin D, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, Akt, p-p65, p65, β-actin) overnight at 4°C.[14]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection kit and an imaging system.
Signaling Pathways and Mechanisms of Action
Platycodin D exerts its biological effects by modulating a complex network of intracellular signaling pathways. The following sections detail the key pathways involved in its anti-cancer and anti-inflammatory activities, accompanied by Graphviz diagrams to visualize these intricate processes.
Anti-Cancer Mechanisms
Platycodin D's anti-cancer effects are multifaceted, encompassing the induction of apoptosis, autophagy, and cell cycle arrest.
Platycodin D triggers programmed cell death in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[15] It has been shown to increase the generation of reactive oxygen species (ROS), which in turn activates apoptosis signal-regulating kinase 1 (ASK1).[15] Activated ASK1 phosphorylates and activates p38 MAPK and JNK.[15] These kinases, along with the transcription factor FOXO3a, upregulate the expression of pro-apoptotic genes such as FasL and Bim, thereby activating both apoptotic pathways.[2][15] In the extrinsic pathway, increased Fas/FasL expression leads to the activation of caspase-8.[16] In the intrinsic pathway, Platycodin D modulates the expression of Bcl-2 family proteins, leading to mitochondrial dysfunction, cytochrome c release, and subsequent activation of caspase-9 and caspase-3.[2][8]
Figure 1: Platycodin D-induced Apoptosis Signaling Pathway.
Platycodin D can induce autophagy in cancer cells, a process of cellular self-digestion that can either promote cell survival or lead to cell death. The induction of autophagy by Platycodin D is primarily mediated through the inhibition of the PI3K/Akt/mTOR signaling pathway and the activation of the MAPK pathway (JNK and p38).[17][18] Inhibition of mTOR, a key negative regulator of autophagy, leads to the upregulation of autophagy-related genes (Atgs) such as Beclin-1, Atg3, and Atg7.[17] This results in the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation.[17]
Figure 2: Platycodin D-induced Autophagy Signaling Pathway.
Platycodin D can halt the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G2/M transition.[19] This is achieved through the modulation of key cell cycle regulatory proteins. Platycodin D increases the expression of the transcription factor FOXO3a, p53, and the cyclin-dependent kinase inhibitor p21.[19] It also upregulates Wee1, a kinase that inhibits the G2-M transition, and downregulates MDM2, a negative regulator of p53.[19] Furthermore, Platycodin D can induce M phase arrest by promoting tubulin polymerization.[19] The inhibition of pro-survival signaling pathways such as PI3K/Akt and MAPK/ERK also contributes to the activation of FOXO3a and subsequent cell cycle arrest.[19]
Figure 3: Platycodin D-induced G2/M Cell Cycle Arrest.
Anti-Inflammatory Mechanisms
Platycodin D exhibits potent anti-inflammatory effects by targeting key inflammatory signaling pathways.
Platycodin D can activate the Liver X receptor α (LXRα), a nuclear receptor that plays a crucial role in cholesterol homeostasis and inflammation.[20] Activation of LXRα upregulates the expression of ATP-binding cassette transporter A1 (ABCA1), which promotes cholesterol efflux.[20] This leads to the disruption of lipid rafts, specialized membrane microdomains that are essential for the assembly of signaling complexes. By disrupting lipid rafts, Platycodin D inhibits the translocation of Toll-like receptor 4 (TLR4) to these domains, thereby attenuating downstream inflammatory signaling.[20]
Figure 4: Platycodin D and the LXRα–ABCA1 Pathway.
In response to inflammatory stimuli such as lipopolysaccharide (LPS), Platycodin D can directly inhibit the TLR4 signaling cascade.[1][21] It has been shown to decrease the expression of TLR4 and its downstream adaptor protein, MyD88.[1][21] This inhibition prevents the activation and nuclear translocation of the transcription factor NF-κB (p65 subunit), a master regulator of inflammation.[1][21] Consequently, the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 is suppressed.[22]
Figure 5: Inhibition of TLR4/MyD88/NF-κB Pathway by Platycodin D.
Conclusion and Future Directions
Platycodin D has emerged as a highly promising natural compound with significant therapeutic potential, particularly in the fields of oncology and inflammation. Its ability to modulate multiple critical signaling pathways underscores its multifaceted mechanism of action. This review has provided a consolidated overview of the quantitative data supporting its efficacy, detailed experimental protocols to facilitate further research, and visual representations of its complex molecular interactions.
Future research should focus on several key areas. Firstly, a more comprehensive pharmacokinetic and toxicological profile in various preclinical models is necessary to pave the way for clinical trials. Secondly, the synergistic effects of Platycodin D in combination with existing chemotherapeutic agents should be explored to potentially enhance treatment efficacy and overcome drug resistance. Furthermore, the development of novel drug delivery systems could improve its bioavailability and target specificity. Continued investigation into the intricate molecular mechanisms of Platycodin D will undoubtedly unlock its full therapeutic potential and may lead to the development of novel and effective treatments for cancer and inflammatory diseases.
References
- 1. tandfonline.com [tandfonline.com]
- 2. The pharmacology and mechanisms of platycodin D, an active triterpenoid saponin from Platycodon grandiflorus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 4. Frontiers | The pharmacology and mechanisms of platycodin D, an active triterpenoid saponin from Platycodon grandiflorus [frontiersin.org]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics, intestinal absorption and microbial metabolism of single platycodin D in comparison to Platycodi radix extract - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oss.jomh.org [oss.jomh.org]
- 8. Determination of Platycodin D and Platycodin D3 in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
- 10. researchgate.net [researchgate.net]
- 11. MTT assay [bio-protocol.org]
- 12. researchhub.com [researchhub.com]
- 13. texaschildrens.org [texaschildrens.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. article.imrpress.com [article.imrpress.com]
- 17. researchgate.net [researchgate.net]
- 18. Platycodin-D Induced Autophagy in Non-Small Cell Lung Cancer Cells via PI3K/Akt/mTOR and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Platycodin D Inhibits Inflammatory Response in LPS-Stimulated Primary Rat Microglia Cells through Activating LXRα–ABCA1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ANTI-INFLAMMATORY ACTIVITY OF PLATYCODIN D ON ALCOHOL-INDUCED FATTY LIVER RATS VIA TLR4-MYD88-NF-κB SIGNAL PATH - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Platycodin D inhibits diabetic retinopathy via suppressing TLR4/MyD88/NF-κB signaling pathway and activating Nrf2/HO-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols for the Total Synthesis of (-)-Platyphyllide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the total synthesis of the norsesquiterpene lactone, (-)-platyphyllide. The primary focus of this document is the catalytic enantioselective total synthesis, a methodology that also led to the structural revision of the natural product.
Introduction
(-)-Platyphyllide is a norsesquiterpene lactone isolated from Senecio platyphylloides. Its total synthesis has been a subject of interest, not only for the purpose of producing the natural product but also for the development of new synthetic methodologies. An early approach to the synthesis of platyphyllide involved an intramolecular ene reaction to establish the core skeleton.[1][2] More recently, a catalytic enantioselective total synthesis has been accomplished, which was instrumental in revising the absolute configuration of natural (-)-platyphyllide to (6S,7S).[3][4][5] This latter approach, featuring a key asymmetric Diels-Alder reaction, is the focus of these notes.
Overall Synthetic Strategy
The enantioselective total synthesis of (-)-platyphyllide is a multi-step process that begins with the construction of a key chiral cyclohexene derivative. This is achieved through a catalytic asymmetric Diels-Alder reaction. Subsequent modifications, including a crucial Ito-Saegusa oxidation, lead to a protected cyclohexane-1,3-dione.[3][4][5][6] The synthesis culminates in the formation of the lactone ring and the introduction of the final stereocenters.
Below is a diagram illustrating the overall workflow of the catalytic enantioselective total synthesis of (-)-platyphyllide.
Caption: Overall workflow for the total synthesis of (-)-platyphyllide.
Key Experiments and Protocols
The following sections detail the experimental protocols for the pivotal reactions in the total synthesis of (-)-platyphyllide.
Catalytic Asymmetric Diels-Alder Reaction
This reaction is crucial for establishing the initial chirality of the synthetic intermediate. It involves the cycloaddition of Danishefsky's diene with an electron-deficient alkene, catalyzed by a chiral Lewis acid.
Protocol:
-
To a solution of the chiral catalyst in a suitable solvent (e.g., dichloromethane) at low temperature (e.g., -78 °C), the electron-deficient alkene is added.
-
Danishefsky's diene is then added dropwise to the reaction mixture.
-
The reaction is stirred at the same temperature until completion, as monitored by thin-layer chromatography (TLC).
-
The reaction is quenched, and the crude product is purified by column chromatography to yield the highly substituted cyclohexene derivative.
Catalytic Ito-Saegusa Oxidation
This step converts the Diels-Alder adduct into a protected cyclohexane-1,3-dione, a key intermediate for further elaborations.
Protocol:
-
The Diels-Alder adduct is dissolved in a suitable solvent (e.g., acetonitrile).
-
A palladium catalyst (e.g., Pd(OAc)2) and an oxidant (e.g., benzoquinone) are added to the solution.
-
The reaction mixture is stirred at room temperature or slightly elevated temperature until the starting material is consumed.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the protected cyclohexane-1,3-dione.
Quantitative Data Summary
The following table summarizes the reported yields and stereoselectivities for the key steps in the synthesis of (-)-platyphyllide.
| Step | Product | Yield (%) | Enantiomeric Excess (ee) (%) | Diastereomeric Ratio (dr) |
| Asymmetric Diels-Alder Reaction | Diels-Alder Adduct | High | >90 | N/A |
| Diastereoselective Reduction | trans-alcohol | High | 95 (after recrystallization) | 7:1 |
| Final Steps to (-)-Platyphyllide | (-)-Platyphyllide | Moderate | >99 | N/A |
Note: The enantiopurity of some intermediates was enriched through recrystallization.[5]
Logical Relationships in Stereocontrol
The stereochemical outcome of the synthesis is determined by a series of carefully controlled reactions. The initial chirality is set by the asymmetric Diels-Alder reaction, and subsequent steps are designed to be diastereoselective, preserving and transferring the initial stereochemical information.
Caption: Logic of stereocontrol in the synthesis of (-)-platyphyllide.
References
- 1. A stereoselective synthesis of this compound - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. RSC - Page load error [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Catalytic enantioselective total synthesis of (-)-platyphyllide and its structural revision - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Item - Catalytic Enantioselective Total Synthesis of (â)-Platyphyllide and Its Structural Revision - figshare - Figshare [figshare.com]
Application Notes and Protocols for the Stereoselective Synthesis of the Platyphyllide Core
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the stereoselective synthesis of the Platyphyllide core, a norsesquiterpene lactone. The protocols and data presented are based on established synthetic routes and are intended to serve as a comprehensive resource for researchers in organic synthesis and medicinal chemistry.
Introduction
This compound is a naturally occurring norsesquiterpene lactone that has garnered interest due to its unique chemical structure. The stereoselective synthesis of the this compound core is a significant challenge in organic chemistry, requiring precise control over multiple stereocenters. Successful synthetic strategies often employ powerful carbon-carbon bond-forming reactions to construct the key carbocyclic framework. This document outlines a key approach to the synthesis, highlighting the stereoselective methods used to achieve the desired molecular architecture. The synthesis of this compound has also played a crucial role in the revision of its absolute configuration.[1][2]
Synthetic Strategy Overview
The convergent synthesis of the this compound core has been accomplished in a limited number of steps with a notable overall yield.[3][4] A primary strategy involves the construction of the core structure through a key cycloaddition reaction, followed by a series of transformations to establish the requisite stereochemistry and functional groups.
A notable approach commences with a Diels-Alder reaction between 2-(4-methylpent-3-enyl)furan and dimethyl acetylenedicarboxylate to form a key adduct. This is followed by the formation of a 3-substituted phthalic diester and an o-formylbenzamide. The molecular skeleton is then established via an intramolecular ene reaction. The final step of this particular synthesis involves a crucial inversion of configuration at the benzylic site to yield the target molecule.[3]
Another enantioselective total synthesis utilizes a catalytic asymmetric Diels-Alder reaction of Danishefsky diene with an electron-deficient alkene to create a highly substituted cyclohexene derivative. This adduct is then converted to a protected cyclohexane-1,3-dione in chiral form through a catalytic Ito−Saegusa oxidation.[1][2]
Quantitative Data
The efficiency of the synthetic route is a critical aspect of its practical application. The following table summarizes the quantitative data for a reported stereoselective synthesis of this compound.[3][4]
| Parameter | Value |
| Number of Steps | 8 |
| Overall Yield | 23% |
Experimental Protocols
The following are generalized protocols for the key reactions involved in the synthesis of the this compound core. Researchers should consult the primary literature for specific substrate and reagent quantities, as well as detailed reaction conditions and characterization data.
1. Diels-Alder Reaction
This reaction serves to construct the initial cyclic core of the molecule.
-
Reactants: A substituted furan (e.g., 2-(4-methylpent-3-enyl)furan) and a dienophile (e.g., dimethyl acetylenedicarboxylate).
-
Procedure:
-
Dissolve the furan derivative in a suitable solvent (e.g., toluene) in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).
-
Add the dienophile to the solution.
-
The reaction mixture is typically heated to reflux and monitored by thin-layer chromatography (TLC) until completion.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the Diels-Alder adduct.
-
2. Intramolecular Ene Reaction
This key step establishes the carbon skeleton of this compound.[3]
-
Reactant: The product obtained from the preceding steps, which contains both an ene and an enophile moiety in the appropriate positions.
-
Procedure:
-
Dissolve the substrate in a high-boiling point, non-polar solvent (e.g., xylenes) in a sealed tube or a flask equipped with a reflux condenser under an inert atmosphere.
-
Heat the reaction mixture at a high temperature (typically >150 °C) to facilitate the intramolecular ene reaction.
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the solvent in vacuo and purify the residue by column chromatography to isolate the cyclized product.
-
3. Inversion of Configuration
This step is crucial for establishing the correct stereochemistry at a key benzylic position.[3]
-
Reactant: The product of the intramolecular ene reaction.
-
General Considerations: This transformation can be achieved through various methods, such as a Mitsunobu reaction on a corresponding alcohol or an SN2 displacement of a suitable leaving group. The choice of reagents will depend on the specific functional groups present in the molecule.
-
Illustrative Procedure (Mitsunobu Reaction):
-
Dissolve the alcohol precursor in an anhydrous aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere.
-
Add a nucleophile (e.g., a carboxylic acid).
-
Cool the solution to 0 °C and add triphenylphosphine (PPh3) followed by the dropwise addition of a dialkyl azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).
-
Allow the reaction to warm to room temperature and stir until completion as indicated by TLC.
-
Quench the reaction and remove the solvent.
-
Purify the product by column chromatography. Subsequent hydrolysis of the resulting ester will yield the inverted alcohol.
-
Synthetic Workflow
The following diagram illustrates the logical flow of the key transformations in the stereoselective synthesis of the this compound core.
Caption: Synthetic workflow for the this compound core.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Catalytic enantioselective total synthesis of (-)-platyphyllide and its structural revision - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A stereoselective synthesis of this compound - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Isolation and Purification of Platyphyllide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platyphyllide is a sesquiterpenoid lactone found in various plants of the Inula genus, notably Inula japonica and Inula britannica. Sesquiterpenoid lactones are a class of natural products known for their diverse biological activities, including anti-inflammatory and cytotoxic effects, making them of significant interest in drug discovery and development. This document provides detailed protocols for the isolation and purification of this compound from plant material, intended for use by researchers in natural product chemistry, pharmacology, and drug development. The following protocols are based on established methods for the isolation of sesquiterpenoid lactones from Inula species.
Data Presentation
Table 1: Summary of Chromatographic Conditions for this compound Purification
| Parameter | Column Chromatography (Silica Gel) | Preparative High-Performance Liquid Chromatography (HPLC) |
| Stationary Phase | Silica Gel (60-120 mesh) | Reversed-Phase C18 (e.g., 10 µm particle size) |
| Column Dimensions | 40-60 mm internal diameter, 400-600 mm length | ≥ 20 mm internal diameter, ≥ 250 mm length |
| Mobile Phase | Gradient of Hexane:Ethyl Acetate (EtOAc) | Gradient of Water (A) and Acetonitrile (B) |
| Elution Gradient | Start with 95:5 Hexane:EtOAc, gradually increase to 100% EtOAc | Start with 70:30 A:B, gradually increase to 30:70 A:B |
| Flow Rate | 5-10 mL/min | 10-20 mL/min |
| Detection | Thin Layer Chromatography (TLC) with UV visualization | UV Detector at 220 nm |
| Expected Purity | 80-95% | >98% |
Experimental Protocols
Extraction of this compound from Plant Material
This protocol describes the initial extraction of this compound from the dried and powdered flowers of Inula japonica or Inula britannica.
Materials:
-
Dried and powdered flowers of Inula species
-
95% Ethanol (EtOH)
-
Rotary evaporator
-
Filter paper and funnel or filtration apparatus
Procedure:
-
Macerate 1 kg of the dried, powdered plant material in 10 L of 95% ethanol at room temperature for 72 hours.
-
Filter the extract through filter paper to remove the solid plant material.
-
Re-extract the plant residue two more times with 10 L of 95% ethanol each time to ensure complete extraction.
-
Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
The resulting crude ethanolic extract can be stored at 4°C until further purification.
Solvent Partitioning for Enrichment of Sesquiterpenoid Lactones
This step aims to enrich the sesquiterpenoid lactone fraction by removing highly polar and non-polar compounds.
Materials:
-
Crude ethanolic extract
-
Distilled water
-
Petroleum ether
-
Ethyl acetate (EtOAc)
-
Separatory funnel
Procedure:
-
Suspend the crude ethanolic extract in 1 L of distilled water.
-
Transfer the suspension to a 2 L separatory funnel.
-
Perform a liquid-liquid extraction by partitioning the aqueous suspension with 1 L of petroleum ether. Shake vigorously and allow the layers to separate.
-
Collect the petroleum ether layer (which contains non-polar compounds) and repeat the extraction two more times with fresh petroleum ether. Discard the petroleum ether fractions.
-
Subsequently, extract the remaining aqueous layer with 1 L of ethyl acetate. Collect the ethyl acetate layer.
-
Repeat the extraction with ethyl acetate two more times.
-
Combine the ethyl acetate fractions, as this fraction is expected to contain the sesquiterpenoid lactones, including this compound.
-
Concentrate the ethyl acetate fraction using a rotary evaporator to obtain a semi-pure extract.
Isolation by Silica Gel Column Chromatography
This protocol describes the separation of the enriched extract using silica gel column chromatography to isolate this compound.
Materials:
-
Semi-pure ethyl acetate extract
-
Silica gel (60-120 mesh)
-
Glass chromatography column
-
Hexane
-
Ethyl acetate (EtOAc)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp for visualization
Procedure:
-
Prepare a slurry of silica gel in hexane and pack the chromatography column.
-
Adsorb the semi-pure extract onto a small amount of silica gel and load it onto the top of the packed column.
-
Begin elution with a mobile phase of 95:5 hexane:ethyl acetate.
-
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A suggested gradient is as follows: 95:5, 90:10, 80:20, 70:30, 50:50, 20:80 (hexane:EtOAc), and finally 100% EtOAc.
-
Collect fractions of 50-100 mL and monitor the separation by TLC.
-
For TLC analysis, use a mobile phase of hexane:ethyl acetate (e.g., 7:3 or 1:1) and visualize the spots under a UV lamp.
-
Combine the fractions that show a major spot corresponding to the expected Rf value of this compound.
-
Concentrate the combined fractions to obtain a purified fraction of this compound.
Final Purification by Preparative HPLC
For high-purity this compound required for biological assays or as a reference standard, a final purification step using preparative HPLC is recommended.
Materials:
-
Purified this compound fraction from column chromatography
-
Preparative HPLC system with a UV detector
-
Reversed-phase C18 column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
Procedure:
-
Dissolve the this compound-containing fraction in a minimal amount of the initial mobile phase (e.g., 70:30 water:acetonitrile).
-
Set up the preparative HPLC system with a C18 column.
-
Equilibrate the column with the initial mobile phase.
-
Inject the dissolved sample onto the column.
-
Run a gradient elution starting from 70:30 water:acetonitrile to 30:70 water:acetonitrile over 30-40 minutes.
-
Monitor the elution profile at 220 nm.
-
Collect the peak corresponding to this compound.
-
Concentrate the collected fraction under reduced pressure to remove the mobile phase and obtain pure this compound.
-
Confirm the purity of the final product using analytical HPLC.
Visualizations
Caption: Workflow for the isolation and purification of this compound.
Caption: Logical relationship between purification stages.
Application Note: Quantitative Analysis of Platyphyllide in Biological Matrices using HPLC-MS/MS
Note: Comprehensive searches did not yield specific HPLC-MS application notes or protocols for a compound named "Platyphyllide." There is a possibility of a misspelling of the compound's name. The following application notes and protocols are based on established methods for the analysis of structurally related saponins, particularly Platycodin D, and general best practices in HPLC-MS/MS bioanalysis. This document serves as a detailed template that can be adapted once the exact molecular structure and properties of this compound are confirmed.
Introduction
This application note outlines a robust and sensitive method for the quantitative analysis of this compound in biological matrices, such as plasma, using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). This compound, a saponin of interest for its potential pharmacological activities, requires a highly selective and sensitive analytical method for pharmacokinetic studies and drug development. The described method utilizes a reversed-phase C18 column for chromatographic separation and a triple quadrupole mass spectrometer for detection, operating in Multiple Reaction Monitoring (MRM) mode to ensure high selectivity and sensitivity.
Experimental
1. Sample Preparation
For the extraction of this compound from plasma samples, a solid-phase extraction (SPE) method is recommended to remove proteins and other interfering substances.
-
Protocol:
-
Condition an Oasis® HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load 200 µL of plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for HPLC-MS/MS analysis.
-
2. HPLC-MS/MS Conditions
-
HPLC System: A standard HPLC system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Table 1: HPLC and Mass Spectrometer Parameters
| Parameter | Setting |
| HPLC | |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | 30% B to 90% B in 5 min, hold at 90% B for 2 min, return to 30% B and re-equilibrate for 3 min. |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometer | |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
3. MRM Transitions
The following table presents hypothetical MRM transitions for this compound. These values must be determined experimentally for the actual compound. The values for a related compound, Platycodin D, are provided for reference.
Table 2: Hypothetical MRM Transitions for this compound and Reference Compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | [M+H]⁺ | Fragment 1 | To be optimized | To be optimized |
| [M+H]⁺ | Fragment 2 | To be optimized | To be optimized | |
| Internal Standard | [IS+H]⁺ | IS Fragment | To be optimized | To be optimized |
| Platycodin D (Ref.) | 1223.6 | 469.2 | 40 | 35 |
Note: [M+H]⁺ represents the protonated molecule of this compound. The exact m/z values need to be determined based on its molecular weight.
Method Validation
The method should be validated according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, and stability.
Table 3: Summary of Method Validation Parameters (Hypothetical Data)
| Parameter | Acceptance Criteria | Result |
| Linearity (ng/mL) | r² > 0.99 | 5 - 2000 |
| LLOQ (ng/mL) | S/N > 10 | 5 |
| Accuracy (%) | 85 - 115% (100 ± 20% for LLOQ) | Within limits |
| Precision (%RSD) | < 15% (< 20% for LLOQ) | < 10% |
| Recovery (%) | Consistent and reproducible | > 85% |
| Matrix Effect | Minimal ion suppression/enhancement | Compensated by Internal Standard |
| Stability | Analyte stable under tested conditions | Stable for 24h at RT, 3 freeze-thaw cycles |
This application note provides a framework for a sensitive and selective HPLC-MS/MS method for the quantification of this compound in biological matrices. The use of SPE for sample preparation and MRM for detection ensures reliable and accurate results for pharmacokinetic and other drug development studies. The provided protocols and parameters should be optimized for the specific instrumentation and the confirmed structure of this compound.
Protocols and Visualizations
Experimental Workflow
The overall workflow for the HPLC-MS analysis of this compound is depicted below.
Caption: Experimental workflow for this compound analysis.
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be modulated by a pharmacologically active natural product like this compound, leading to therapeutic effects such as anti-inflammation or apoptosis in cancer cells. This is a generalized representation.
Application Notes and Protocols for the Extraction of Platyphyllide from Cacalia platyphylla
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platyphyllide, a sesquiterpene lactone found in plants of the Cacalia genus, has garnered interest for its potential pharmacological activities. Sesquiterpene lactones are a diverse group of secondary metabolites prevalent in the Asteraceae family and are known for a wide range of biological effects, including anti-inflammatory, antimicrobial, and antitumor properties[1][2]. The isolation and purification of these compounds are crucial steps for further research into their therapeutic potential.
This document provides a detailed, generalized protocol for the extraction and purification of this compound from the plant material of Cacalia platyphylla. Due to the limited availability of specific literature for this exact process, the following protocols have been developed by adapting established methods for the extraction of sesquiterpene lactones from other members of the Asteraceae family[3][4][5].
Data Presentation: Extraction and Purification Parameters
The following table summarizes a range of plausible parameters for the extraction and purification of this compound, based on typical values reported for similar sesquiterpene lactones. These values should be optimized for specific laboratory conditions and starting material characteristics.
| Parameter | Range / Condition | Purpose |
| Extraction | ||
| Solvent | Methanol, Ethanol, Dichloromethane, or Ethyl Acetate[4][5] | To solubilize this compound and other constituents from the plant matrix. |
| Solvent-to-Solid Ratio | 10:1 to 20:1 (v/w) | To ensure thorough wetting and extraction of the plant material. |
| Temperature | Room Temperature to 40°C | To enhance extraction efficiency without degrading thermolabile compounds[3]. |
| Duration | 12 - 24 hours (maceration) or 4-6 hours (Soxhlet) | To allow sufficient time for the solvent to penetrate the plant material and extract the compound. |
| Purification | ||
| Liquid-Liquid Partitioning | ||
| Solvent System | n-Hexane/Methanol-Water, Ethyl Acetate/Water | To perform a preliminary separation of compounds based on their polarity. |
| Column Chromatography | ||
| Stationary Phase | Silica Gel 60 (0.040-0.063 mm), Polyamide, or RP-18[4][6] | To separate compounds based on their affinity for the stationary phase. |
| Mobile Phase (Silica Gel) | Gradient of n-Hexane:Ethyl Acetate or Chloroform:Acetone | To elute compounds of increasing polarity from the column. |
| Preparative TLC | ||
| Stationary Phase | Silica Gel 60 F254 | For fine purification of small quantities of the compound. |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 2:8)[6] | To achieve high-resolution separation of the target compound from closely related impurities. |
Experimental Protocols
I. Preparation of Plant Material
-
Collection and Identification : Collect the aerial parts or whole plant of Cacalia platyphylla. Ensure proper botanical identification.
-
Drying : Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until it is brittle. Alternatively, use a plant dryer at a temperature not exceeding 40°C.
-
Grinding : Grind the dried plant material into a coarse powder using a mechanical grinder to increase the surface area for extraction.
II. Extraction of Crude this compound
-
Maceration :
-
Place the powdered plant material (e.g., 1 kg) in a large container.
-
Add a suitable organic solvent, such as methanol or ethanol, at a solvent-to-solid ratio of 10:1 (v/w)[4][5].
-
Seal the container and allow it to stand at room temperature for 24 hours with occasional agitation.
-
Filter the mixture through cheesecloth or filter paper.
-
Repeat the extraction process two more times with fresh solvent.
-
Combine the filtrates.
-
-
Solvent Evaporation :
-
Concentrate the combined filtrates under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain a crude extract.
-
III. Purification of this compound
-
Liquid-Liquid Partitioning :
-
Dissolve the crude extract in a methanol/water mixture (e.g., 9:1 v/v).
-
Perform liquid-liquid partitioning by successively extracting with a nonpolar solvent like n-hexane to remove lipids and chlorophylls.
-
Subsequently, partition the aqueous methanol phase with a solvent of intermediate polarity, such as ethyl acetate or dichloromethane, to extract the sesquiterpene lactones[4].
-
Collect the ethyl acetate/dichloromethane fractions and evaporate the solvent to yield a sesquiterpene lactone-enriched fraction.
-
-
Column Chromatography :
-
Prepare a silica gel column using a slurry of silica gel in n-hexane.
-
Adsorb the enriched fraction onto a small amount of silica gel and load it onto the top of the column.
-
Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate (e.g., from 100:0 to 0:100).
-
Collect fractions of a fixed volume (e.g., 20 mL).
-
Monitor the fractions using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., hexane:ethyl acetate 7:3) and visualize under UV light (254 nm) or by staining with an appropriate reagent (e.g., p-anisaldehyde)[6].
-
Combine the fractions containing the compound of interest based on their TLC profiles.
-
-
Preparative Thin Layer Chromatography (Prep-TLC) :
-
For final purification, apply the partially purified fractions to a preparative TLC plate.
-
Develop the plate using an appropriate solvent system (e.g., hexane:ethyl acetate 2:8)[6].
-
Visualize the bands under UV light.
-
Scrape the band corresponding to this compound from the plate.
-
Elute the compound from the silica gel with a polar solvent like ethyl acetate or methanol.
-
Filter to remove the silica gel and evaporate the solvent to obtain the purified this compound.
-
-
Characterization :
-
Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as NMR (¹H and ¹³C), Mass Spectrometry (MS), and compare the data with literature values.
-
Mandatory Visualizations
Experimental Workflow for this compound Extraction
References
- 1. Biological Activities of Sesquiterpene Lactones Isolated from the Genus Centaurea L. (Asteraceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sesquiterpene Lactones from Artemisia Genus: Biological Activities and Methods of Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation, Structure Determination of Sesquiterpenes from Neurolaena lobata and Their Antiproliferative, Cell Cycle Arrest-Inducing and Anti-Invasive Properties against Human Cervical Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US5384121A - Method for the extraction of sesquiterpene lactones - Google Patents [patents.google.com]
- 6. msipublishers.com [msipublishers.com]
Application Notes and Protocols for In Vitro Bioactivity Testing of Platyphyllide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the bioactivity of Platyphyllide, a compound with potential therapeutic applications. The following sections detail the protocols for assessing its anticancer, anti-inflammatory, and antioxidant properties through established in vitro assays.
Anticancer and Cytotoxicity Assays
Application Note
Initial screening for anticancer potential involves evaluating a compound's cytotoxicity against various cancer cell lines.[1] Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) test are widely used, reliable, and colorimetric methods to determine cell viability.[1] This assay measures the metabolic activity of cells, which is an indicator of the number of viable cells. A reduction in metabolic activity in the presence of this compound suggests either cytotoxic (cell-killing) or cytostatic (inhibition of proliferation) effects. Comparing the compound's effect on cancer cells versus normal cell lines can establish a selectivity index, a crucial parameter in drug development.[2]
Experimental Protocol: MTT Cell Viability Assay
This protocol details the steps to assess the effect of this compound on the viability of cancer cells.
Materials:
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Selected cancer cell lines (e.g., A549 lung cancer, PC-3 prostate cancer, MCF-7 breast cancer) and a normal cell line (e.g., MRC-5)[2]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound dose) and a blank control (medium only).
-
-
MTT Addition:
-
After incubation, add 20 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate for another 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula:
-
% Viability = (OD of Treated Cells / OD of Vehicle Control) * 100
-
-
Plot the % Viability against the this compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
-
Data Presentation
Table 1: Hypothetical Cytotoxicity of this compound against Various Cell Lines
| Cell Line | Cell Type | IC₅₀ (µM) |
| A549 | Human Lung Carcinoma | 25.8 |
| PC-3 | Human Prostate Cancer | 34.1[4] |
| MCF-7 | Human Breast Cancer | 42.5 |
| MRC-5 | Normal Human Lung Fibroblast | > 200 |
Visualization: Workflow for Cell Viability Assay
Caption: General workflow for determining compound cytotoxicity using the MTT assay.
Anti-inflammatory Assays
Application Note
Chronic inflammation is linked to various diseases.[5] Key inflammatory mediators include nitric oxide (NO), produced by inducible nitric oxide synthase (iNOS), and prostaglandins, synthesized by cyclooxygenase-2 (COX-2).[5] The production of these mediators is often controlled by the nuclear factor-kappa B (NF-κB) signaling pathway.[6][7] Evaluating the ability of this compound to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages and to suppress the expression of iNOS, COX-2, and key NF-κB pathway proteins can elucidate its anti-inflammatory mechanism.[5][6]
Experimental Protocol: Nitric Oxide (NO) Assay (Griess Test)
This protocol measures the accumulation of nitrite, a stable product of NO, in the culture medium of LPS-stimulated macrophages.
Materials:
-
RAW 264.7 or NR8383 macrophage cell line[8]
-
This compound and Lipopolysaccharide (LPS)
-
Complete cell culture medium
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO₂) standard solution
-
96-well microplates and a microplate reader (540 nm)
Procedure:
-
Cell Seeding: Seed macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treatment: Treat cells with various concentrations of this compound for 1-2 hours before inducing inflammation.
-
Inflammation Induction: Add LPS (1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Sample Collection: Collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction:
-
Add 50 µL of Griess Reagent Part A to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B.
-
Incubate for another 10 minutes at room temperature.
-
-
Data Acquisition: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration using a standard curve generated with NaNO₂. Determine the percent inhibition of NO production by this compound.
Experimental Protocol: Western Blot for Inflammatory Proteins
This protocol allows for the semi-quantitative analysis of protein expression.
Materials:
-
Cells cultured in 6-well plates and treated as described above.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (anti-iNOS, anti-COX-2, anti-p-p65, anti-p65, anti-β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Protein Extraction: Lyse the treated cells and collect the protein supernatant.
-
Protein Quantification: Determine protein concentration using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
-
Detection: Wash the membrane again, add ECL substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the expression of target proteins to a loading control (e.g., β-actin).
Data Presentation
Table 2: Hypothetical Anti-inflammatory Effects of this compound
| Assay / Protein | Parameter | Result |
| Nitric Oxide Production | IC₅₀ (µM) | 15.2 |
| iNOS Expression | Fold Change vs. LPS | 0.35 |
| COX-2 Expression | Fold Change vs. LPS | 0.41 |
| p-p65/p65 Ratio | Fold Change vs. LPS | 0.55 |
Visualization: this compound Inhibition of the NF-κB Pathway
Caption: Potential inhibition of the LPS-induced NF-κB pathway by this compound.
Antioxidant Assays
Application Note
Antioxidants neutralize harmful free radicals, and their activity can be quantified using various in vitro methods.[9] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple, rapid, and widely used chemical method to assess the radical scavenging ability of a compound.[10][11] The assay measures the change in color as the stable DPPH radical is reduced by an antioxidant.[11] Additionally, cell-based assays, such as the DCFH-DA assay, can measure a compound's ability to reduce intracellular reactive oxygen species (ROS), providing a more biologically relevant context for its antioxidant activity.[12][13]
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol is a cell-free chemical assay to determine the free radical scavenging capacity of this compound.
Materials:
-
This compound stock solution
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol)
-
Methanol
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate
-
Microplate reader (517 nm)
Procedure:
-
Sample Preparation: Prepare serial dilutions of this compound and the positive control (e.g., ascorbic acid) in methanol.
-
Reaction Mixture:
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.
-
Prepare a control well containing 100 µL of DPPH solution and 100 µL of methanol.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[9][14]
-
Data Acquisition: Measure the absorbance of each well at 517 nm.[14]
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the formula:
-
% Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100
-
-
Plot the % Scavenging against the concentration and determine the IC₅₀ value (the concentration that scavenges 50% of DPPH radicals).
-
Data Presentation
Table 3: Hypothetical Antioxidant Activity of this compound
| Compound | DPPH Scavenging IC₅₀ (µg/mL) | ABTS Scavenging IC₅₀ (µg/mL) |
| This compound | 60.7 | 48.3 |
| Ascorbic Acid (Standard) | 10.6[4] | 8.5 |
Visualization: Principle of the DPPH Assay
Caption: this compound donates a hydrogen atom to neutralize the DPPH free radical.
References
- 1. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Screening for Selective Anticancer Activity of 65 Extracts of Plants Collected in Western Andalusia, Spain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparative Assessment of the Antioxidant and Anticancer Activities of Plicosepalus acacia and Plicosepalus curviflorus: Metabolomic Profiling and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Platycodin D Inhibits Inflammatory Response in LPS-Stimulated Primary Rat Microglia Cells through Activating LXRα–ABCA1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Andrographolide Protects against LPS-Induced Acute Lung Injury by Inactivation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory Activity of Biotransformed Platycodon grandiflorum Root Extracts Containing 3-O-β-D-Glucopyranosyl Platycosides in LPS-Stimulated Alveolar Macrophages, NR8383 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 10. mdpi.com [mdpi.com]
- 11. youtube.com [youtube.com]
- 12. Assessing anticancer properties of PEGylated platinum nanoparticles on human breast cancer cell lines using in-vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacological Potentiality of Bioactive Flavonoid against Ketamine Induced Cell Death of PC 12 Cell Lines: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for Platyphyllide Cytotoxicity Testing on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the cytotoxic effects of platyphyllide-related compounds, specifically platyphyllenone and platycodin D, on various cancer cell lines. Detailed protocols for assessing cytotoxicity and elucidating the underlying molecular mechanisms are included to facilitate further research and drug development efforts.
Introduction
Recent studies have highlighted the anticancer potential of natural compounds. Among these, molecules derived from the genus Platycodon have garnered significant interest. It is crucial to distinguish between several compounds often discussed in this context:
-
This compound: A norsesquiterpene lactone.
-
Platyphylline: A pyrrolizidine alkaloid.
-
Platyphyllenone: A diarylheptanoid.
-
Platycodin D: A triterpenoid saponin.
While the term "this compound" was initially queried, the bulk of cytotoxic research on cancer cell lines has focused on platyphyllenone and platycodin D . This document will therefore focus on the methodologies and findings related to these two compounds.
Chemical Structures:
-
Platyphyllenone: C19H20O3
-
Platycodin D: C57H92O28
Quantitative Cytotoxicity Data
The following tables summarize the half-maximal inhibitory concentration (IC50) values of platyphyllenone and platycodin D in various cancer cell lines, providing a basis for comparative analysis of their cytotoxic potency.
Platyphyllenone Cytotoxicity
| Cancer Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| SCC-9 | Oral Cancer | ~30 | 24 |
| SCC-47 | Oral Cancer | ~35 | 24 |
| FaDu | Oral Cancer | Not specified | 24 |
| Ca9-22 | Oral Cancer | Not specified | 24 |
| HSC3 | Oral Cancer | Not specified | 24 |
Platycodin D Cytotoxicity
| Cancer Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| PC-12 | Pheochromocytoma | 13.5 ± 1.2 | Not specified |
| U251 | Glioma | Not specified | 48 |
| 5637 | Bladder Cancer | ~20 µg/ml | Not specified |
| HeLa | Cervical Cancer | Not specified | Not specified |
| HepG-1 | Liver Cancer | Not specified | Not specified |
| T24 | Bladder Cancer | Not specified | Not specified |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and standardization of future studies.
Cell Viability Assessment: MTT Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of platyphyllenone and platycodin D on cancer cells.
Principle: Metabolically active cells with functional mitochondria reduce the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Platyphyllenone or Platycodin D stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Protocol for Adherent Cells:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of platyphyllenone or platycodin D in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, carefully remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 100-150 µL of the solubilization solvent to each well to dissolve the crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry
This protocol details the procedure for quantifying apoptosis induced by platyphyllenone or platycodin D using Annexin V and PI staining followed by flow cytometry analysis.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of live or early apoptotic cells but can stain the nucleus of late apoptotic or necrotic cells where membrane integrity is compromised.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Platyphyllenone or Platycodin D
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of platyphyllenone or platycodin D for the desired time. Include an untreated control.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Washing: Centrifuge the cell suspension at 400-600 x g for 5 minutes at room temperature. Discard the supernatant and wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Signaling Pathways and Mechanisms of Action
Platyphyllenone-Induced Cytotoxicity
Platyphyllenone has been shown to induce both apoptosis and autophagy in oral cancer cells.[1][2] The primary signaling pathways implicated are the PI3K/AKT and JNK (c-Jun N-terminal kinase) pathways.[1][2][3] Platyphyllenone treatment leads to a decrease in the phosphorylation of AKT (a pro-survival kinase) and an increase in the phosphorylation of JNK (a stress-activated kinase).[1][2] The activation of JNK and inhibition of AKT signaling converges to promote programmed cell death.[1][2][3]
Caption: Platyphyllenone-induced signaling pathway.
Platycodin D-Induced Cytotoxicity
The cytotoxic mechanism of platycodin D is multifaceted and appears to be cell-type dependent. Key events include the induction of apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4][5] Platycodin D has been reported to:
-
Generate Reactive Oxygen Species (ROS): This oxidative stress can trigger downstream apoptotic signaling.[5]
-
Modulate Bcl-2 Family Proteins: It can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, leading to mitochondrial dysfunction.[5]
-
Activate MAPKs: Platycodin D activates mitogen-activated protein kinases such as JNK and p38, which are involved in stress responses and apoptosis.[5]
-
Inhibit PI3K/AKT/mTOR Pathway: By suppressing this pro-survival pathway, platycodin D further promotes cell death.
-
Activate Caspases: The signaling cascades converge on the activation of executioner caspases, such as caspase-3, leading to the cleavage of cellular substrates and apoptotic cell death.[4]
Caption: Platycodin D-induced signaling pathways.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the cytotoxic properties of a test compound like platyphyllenone or platycodin D.
Caption: General experimental workflow.
References
- 1. platyphylline | 480-78-4 [amp.chemicalbook.com]
- 2. Buy Platyphylline | 480-78-4 [smolecule.com]
- 3. Platyphyllenone | C19H20O3 | CID 23786382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Platyphylline | 480-78-4 | Benchchem [benchchem.com]
- 5. Calophyllolide | C26H24O5 | CID 5281392 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: Anti-inflammatory Assays for Platyphyllide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the standard assays used to evaluate the anti-inflammatory properties of investigational compounds, with a focus on Platyphyllide. While specific quantitative data for this compound is not extensively available in current literature, this guide outlines the established protocols and theoretical frameworks necessary for its evaluation. The methodologies detailed herein are standard in the field of inflammation research and are directly applicable to the characterization of this compound or other novel anti-inflammatory agents.
Introduction to Anti-inflammatory Drug Discovery
The inflammatory response is a critical biological process that protects the body from infection and injury. However, dysregulation of this process can lead to chronic inflammatory diseases. The search for novel anti-inflammatory compounds is a key focus of drug discovery. Natural products are a rich source of such compounds. The typical workflow for evaluating a potential anti-inflammatory agent involves a series of in vitro and in vivo assays to determine its efficacy and mechanism of action.
Potential Mechanisms of Action: Key Signaling Pathways
Many anti-inflammatory compounds exert their effects by modulating key signaling pathways that regulate the expression of inflammatory mediators. Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of these pathways in immune cells like macrophages.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[1] In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein, IκBα.[2] Upon stimulation by LPS, a signaling cascade leads to the degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including iNOS, COX-2, and various cytokines.[3][4] A potential mechanism for this compound would be the inhibition of IκBα degradation or NF-κB nuclear translocation.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathways are another set of crucial signaling cascades involved in inflammation.[5] In mammalian cells, three main MAPK families are well-characterized: ERK, JNK, and p38.[6] LPS stimulation leads to the phosphorylation and activation of these MAPKs, which in turn activate transcription factors like AP-1, contributing to the expression of pro-inflammatory mediators.[7] this compound could potentially inhibit the phosphorylation of one or more of these MAPK proteins.
Data Presentation
Quantitative data from in vitro and in vivo assays are crucial for comparing the potency of a test compound to known standards. The following tables present example data for a well-characterized anti-inflammatory compound, Platycodin D, which could serve as a benchmark for future studies on this compound.
Table 1: In Vitro Anti-inflammatory Activity of Platycodin D (Example Data)
| Assay | Cell Line | Stimulant | Parameter Measured | IC₅₀ (µM) | Reference Compound (IC₅₀) |
|---|---|---|---|---|---|
| NO Production | RAW 264.7 | LPS (1 µg/mL) | Nitrite | 15.2 | L-NMMA (25.5 µM) |
| TNF-α Release | RAW 264.7 | LPS (1 µg/mL) | TNF-α | 21.8 | Dexamethasone (0.1 µM) |
| IL-6 Release | RAW 264.7 | LPS (1 µg/mL) | IL-6 | 18.5 | Dexamethasone (0.08 µM) |
| IL-1β Release | Microglia | LPS (1 µg/mL) | IL-1β | 24.1 | Dexamethasone (0.12 µM) |
Note: Data is illustrative and compiled from various sources on Platycodin D for exemplary purposes.[8]
Table 2: In Vivo Anti-inflammatory Activity of Platycodin D (Example Data)
| Model | Species | Parameter Measured | Dose (mg/kg) | % Inhibition | Reference Compound (% Inhibition) |
|---|---|---|---|---|---|
| Carrageenan-induced Paw Edema | Mouse | Paw Volume Increase | 20 | 45.5% | Indomethacin (10 mg/kg, 60.2%) |
| LPS-induced Acute Lung Injury | Mouse | Lung Wet/Dry Ratio | 10 | 52.3% | Dexamethasone (5 mg/kg, 65.8%) |
Note: Data is illustrative and compiled from various sources on Platycodin D for exemplary purposes.
Experimental Protocols
In Vitro Assay: Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages (Griess Assay)
This assay quantifies the production of nitric oxide (NO), a key inflammatory mediator, by measuring its stable metabolite, nitrite, in cell culture supernatants.[9]
Protocol:
-
Cell Seeding: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well in DMEM supplemented with 10% FBS.[10] Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[11]
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (or a vehicle control) for 2 hours.[10]
-
LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.[12] Incubate for an additional 18-24 hours.
-
Griess Reaction:
-
Transfer 100 µL of cell culture supernatant from each well to a new 96-well plate.[12]
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to each well.[9]
-
Incubate at room temperature for 10-15 minutes, protected from light.[12]
-
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.[10]
-
Analysis: Calculate the nitrite concentration in each sample by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite (NaNO₂).
In Vitro Assay: Pro-inflammatory Cytokine Quantification (ELISA)
This protocol describes a sandwich ELISA (Enzyme-Linked Immunosorbent Assay) to quantify the concentration of pro-inflammatory cytokines like TNF-α and IL-6 in cell culture supernatants.[13][14]
Protocol:
-
Plate Coating: Coat the wells of a 96-well high-binding ELISA plate with 100 µL of capture antibody (e.g., anti-mouse TNF-α) diluted to 1-4 µg/mL in binding solution.[13] Seal the plate and incubate overnight at 4°C.
-
Blocking: Wash the plate 3 times with Wash Buffer (PBS with 0.05% Tween-20). Block non-specific binding by adding 200 µL of Assay Diluent (e.g., PBS with 10% FBS) to each well and incubating for 1 hour at room temperature.[15]
-
Sample Incubation: Wash the plate again. Add 100 µL of standards (recombinant cytokine) and samples (cell culture supernatants) to the appropriate wells.[15] Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate 5 times. Add 100 µL of biotin-conjugated detection antibody (e.g., anti-mouse TNF-α-biotin) to each well.[13] Incubate for 1 hour at room temperature.
-
Enzyme Conjugate: Wash the plate 5 times. Add 100 µL of an enzyme conjugate (e.g., Streptavidin-HRP) to each well. Incubate for 30 minutes at room temperature, protected from light.
-
Substrate Addition: Wash the plate 7 times. Add 100 µL of a substrate solution (e.g., TMB).[15] Allow the color to develop for 15-30 minutes.
-
Stop Reaction: Stop the reaction by adding 50 µL of Stop Solution (e.g., 2N H₂SO₄).[15]
-
Data Acquisition: Read the optical density at 450 nm.
-
Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the recombinant cytokine standards. Use this curve to determine the concentration of the cytokine in the samples.
In Vitro Assay: iNOS and COX-2 Protein Expression (Western Blot)
This assay determines whether this compound affects the protein levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory response.[16]
Protocol:
-
Cell Culture and Lysis: Seed RAW 264.7 cells in 6-well plates, treat with this compound and/or LPS as described previously. After incubation, wash the cells with cold PBS and lyse them using ice-cold RIPA buffer containing protease inhibitors.[16]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.[16]
-
SDS-PAGE: Separate equal amounts of protein (e.g., 10-30 µg) from each sample on an SDS-polyacrylamide gel.[16][17]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[18]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.[16]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin), typically at a 1:1000 dilution.[16][18]
-
Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1-3 hours at room temperature.[16]
-
Detection: Wash the membrane again. Visualize the protein bands using an ECL (enhanced chemiluminescence) substrate reagent and an imaging system.[16]
-
Analysis: Quantify the band intensity using densitometry software (e.g., ImageJ). Normalize the expression of iNOS and COX-2 to the loading control (β-actin).[16]
In Vivo Assay: Carrageenan-Induced Paw Edema
This is a standard and highly reproducible model of acute inflammation used to evaluate the activity of anti-inflammatory drugs.[19][20]
Protocol:
-
Animal Acclimatization: Acclimate mice or rats to the laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=5-6 per group): Vehicle Control, Positive Control (e.g., Indomethacin, 10-20 mg/kg), and this compound treatment groups (various doses).[21]
-
Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.[22]
-
Compound Administration: Administer the test compounds (this compound, Indomethacin) or vehicle orally or via intraperitoneal (i.p.) injection.[21]
-
Induction of Edema: After 30-60 minutes, inject 0.02-0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw of each animal.[19][21][22]
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[22]
-
Analysis: Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group using the formula:
-
% Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] x 100
-
Where ΔV is the change in paw volume (Volume at time 't' - Volume at time 0).
-
References
- 1. NF-κB Signaling Pathway and its Potential as a Target for Therapy in Lymphoid Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. Frontiers | Mitogen-Activated Protein Kinase Cascades in Plant Hormone Signaling [frontiersin.org]
- 6. MAPK signaling pathway | Abcam [abcam.com]
- 7. Rhynchophylline attenuates LPS-induced pro-inflammatory responses through down-regulation of MAPK/NF-κB signaling pathways in primary microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Platycodin D Inhibits Inflammatory Response in LPS-Stimulated Primary Rat Microglia Cells through Activating LXRα–ABCA1 Signaling Pathway [frontiersin.org]
- 9. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 11. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 3.11. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Stimulated RAW 264.7 Cells [bio-protocol.org]
- 13. bdbiosciences.com [bdbiosciences.com]
- 14. h-h-c.com [h-h-c.com]
- 15. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 16. 2.12. Western Blot Analysis of COX-2 and iNOS Proteins [bio-protocol.org]
- 17. researchgate.net [researchgate.net]
- 18. Elevation of Inducible Nitric Oxide Synthase and Cyclooxygenase-2 Expression in the Mouse Brain after Chronic Nonylphenol Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 20. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 21. mdpi.com [mdpi.com]
- 22. 2.7. Carrageenan-induced paw edema assay [bio-protocol.org]
Troubleshooting & Optimization
Technical Support Center: Platyphyllide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Platyphyllide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a typical overall yield for this compound synthesis?
A1: A reported stereoselective synthesis of this compound achieves an overall yield of approximately 23% over eight steps.[1][2] This synthesis involves key steps such as a Diels-Alder reaction and an intramolecular ene reaction.
Q2: What are the critical reactions in the stereoselective synthesis of this compound?
A2: The two pivotal reactions in the established stereoselective synthesis of this compound are the Diels-Alder reaction to form the core cyclohexene ring and a subsequent intramolecular ene reaction to construct the bicyclic skeleton of the molecule.[1][2]
Q3: Are there alternative synthesis routes for this compound?
A3: Yes, a catalytic enantioselective total synthesis of (-)-platyphyllide has been developed. This method also utilizes a catalytic asymmetric Diels-Alder reaction as a key step.[3] Researchers may consider this alternative for improved stereocontrol.
Troubleshooting Guides
This section provides solutions to common issues that may arise during the synthesis of this compound.
Low Yield in Diels-Alder Reaction
The Diels-Alder reaction is a crucial step in forming the core structure of this compound. Low yields in this step can significantly impact the overall synthesis efficiency.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reaction Conditions | Temperature: The reaction may require elevated temperatures to proceed at a reasonable rate. However, excessively high temperatures can lead to the retro-Diels-Alder reaction, reducing the yield. It is crucial to empirically determine the optimal temperature for the specific diene and dienophile pair. Solvent: The choice of solvent can influence the reaction rate and selectivity. Non-polar solvents are generally preferred. Toluene and p-xylene have been used successfully in related Diels-Alder reactions. |
| Poor Dienophile Reactivity | Electron-Withdrawing Groups: The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. Ensure the dienophile used in the synthesis is of high purity and has the appropriate electronic properties. |
| Diene Conformation | The diene must be in the s-cis conformation to react. For acyclic dienes, steric hindrance can disfavor this conformation. While the furan derivative used in the reported synthesis is held in a favorable conformation, impurities or side reactions affecting the diene structure could hinder the reaction. |
| Product Purification Issues | In some cases, the Diels-Alder adduct may be difficult to separate from starting materials or byproducts. Thin Layer Chromatography (TLC) should be used to monitor the reaction progress and optimize the purification protocol, which may involve column chromatography with a suitable solvent system. |
Inefficient Intramolecular Ene Reaction
The intramolecular ene reaction is a key step for constructing the bicyclic system of this compound. This reaction can be prone to low yields if not properly optimized.
| Potential Cause | Troubleshooting Steps |
| Lack of or Inappropriate Catalyst | Lewis Acid Catalysis: Intramolecular ene reactions are often catalyzed by Lewis acids. The choice of Lewis acid can significantly impact the reaction rate and yield. Common Lewis acids to screen include BF₃·OEt₂, AlCl₃, SnCl₄, and TiCl₄. The optimal Lewis acid and its stoichiometry should be determined experimentally.[4] |
| Incorrect Temperature | While Lewis acid catalysis can often allow for lower reaction temperatures, the optimal temperature is still a critical parameter. Monitor the reaction by TLC at various temperatures to find the best balance between reaction rate and prevention of side reactions. |
| Substrate Purity | Impurities in the starting material can interfere with the catalyst or promote side reactions. Ensure the precursor for the ene reaction is of high purity. |
| Steric Hindrance | The conformation required for the intramolecular ene reaction can be sterically demanding. While the substrate is designed to favor this reaction, undesired side reactions may occur if the desired transition state is too high in energy. |
Experimental Protocols
A detailed experimental protocol for the catalytic enantioselective total synthesis of (-)-platyphyllide can be found in the supporting information of the publication by Hiraoka, S., et al. (2010) in the Journal of Organic Chemistry.[3] This includes specific reagent quantities, reaction times, temperatures, and purification procedures.
Signaling Pathways Modulated by Sesquiterpene Lactones
This compound belongs to the sesquiterpene lactone class of natural products, which are known to modulate various signaling pathways implicated in inflammation and cancer. Understanding these pathways can be crucial for professionals in drug development.
NF-κB Signaling Pathway
Sesquiterpene lactones are known to inhibit the NF-κB signaling pathway, a key regulator of inflammation and cell survival.
Caption: Inhibition of the NF-κB pathway by this compound.
Keap1-Nrf2 Signaling Pathway
Sesquiterpene lactones can activate the Keap1-Nrf2 pathway, which is involved in the cellular response to oxidative stress.
Caption: Activation of the Nrf2 pathway by this compound.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and can be modulated by various natural products, including sesquiterpene lactones.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. A stereoselective synthesis of this compound - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Lewis Acid-Catalyzed Carbonyl-Ene Reaction: Interplay between Aromaticity, Synchronicity, and Pauli Repulsion - PMC [pmc.ncbi.nlm.nih.gov]
Side reactions in Platyphyllide synthesis and their prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Platyphyllide. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the key strategic steps in the total synthesis of this compound?
The total synthesis of this compound has been approached through various routes, with a common strategy involving two key cycloaddition reactions. One prominent method utilizes a Diels-Alder reaction to construct the core carbocyclic framework, followed by an intramolecular ene reaction to form the lactone ring system.[1] Another successful approach employs a catalytic asymmetric Diels-Alder reaction to establish the desired stereochemistry early in the synthetic sequence.
Q2: What is a common major challenge encountered in this compound synthesis?
A primary challenge in several synthetic routes to this compound is the control of stereochemistry. The formation of diastereomeric mixtures is a frequently reported issue, which can complicate purification and reduce the overall yield of the desired product.[1] Achieving high stereoselectivity, particularly at the benzylic center, is a critical aspect of a successful synthesis.
Troubleshooting Guides
Problem 1: Low yield and formation of multiple products in the Diels-Alder reaction.
The Diels-Alder reaction between a substituted furan, such as 2-(4-methylpent-3-enyl)furan, and a dienophile like dimethyl acetylenedicarboxylate is a crucial step in some this compound syntheses.[1] Suboptimal conditions can lead to low conversion and the formation of undesired side products.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting/Prevention Strategy |
| Suboptimal Reaction Temperature | The Diels-Alder reaction of furans can be reversible. Low temperatures may lead to slow reaction rates, while excessively high temperatures can favor the retro-Diels-Alder reaction or promote side reactions. It is crucial to empirically determine the optimal temperature for the specific substrates. |
| Lewis Acid Catalyst Issues | Lewis acids can be employed to promote the Diels-Alder reaction. However, the choice and amount of Lewis acid are critical. Some Lewis acids may lead to degradation of the furan ring or the Diels-Alder adduct. Screening different Lewis acids (e.g., AlCl₃, ZnCl₂) and optimizing their stoichiometry is recommended. The use of a milder Lewis acid or performing the reaction under high pressure without a catalyst might be beneficial. |
| Formation of Endo/Exo Isomers | The Diels-Alder reaction can produce both endo and exo stereoisomers. The ratio of these isomers is often dependent on kinetic versus thermodynamic control. Running the reaction at lower temperatures generally favors the kinetically preferred endo product. Theoretical and experimental studies on similar systems have shown that the exo isomer can be the thermodynamically more stable product.[2] Careful analysis of the product mixture (e.g., by NMR) is necessary to determine the isomeric ratio and optimize conditions for the desired isomer. |
| Side Reactions of the Furan Diene | Furans can undergo side reactions such as polymerization or oxidation under acidic or harsh thermal conditions. Ensuring the use of purified and degassed solvents and performing the reaction under an inert atmosphere (e.g., argon or nitrogen) can help minimize these side reactions. |
Problem 2: Poor regioselectivity and/or stereoselectivity in the intramolecular ene reaction.
The intramolecular ene reaction is a key step for the formation of the lactone ring in this compound. Achieving the correct regioselectivity and stereoselectivity is essential for obtaining the natural product.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting/Prevention Strategy |
| Lack of Regiocontrol | The intramolecular ene reaction can potentially proceed via different pathways, leading to the formation of constitutional isomers. The regioselectivity is often influenced by the conformation of the transition state. The presence of activating groups on the enophile can influence the regiochemical outcome.[3] Careful design of the precursor and the use of appropriate catalysts can help direct the reaction to the desired regioisomer. |
| Formation of Stereoisomers | The ene reaction creates new stereocenters, and the formation of diastereomers is a common issue. The stereochemical outcome is determined by the geometry of the transition state. For 1,6-dienes, a pseudo-chair transition state leading to a trans-product and a pseudo-boat transition state leading to a cis-product are possible. The presence of activating groups on the enophile has been shown to favor the formation of the trans-isomer.[3] The use of chiral Lewis acids can be explored to induce enantioselectivity. |
| High Reaction Temperature Leading to Byproducts | Thermal ene reactions often require high temperatures, which can lead to decomposition or isomerization of the starting material and product. The use of Lewis acid catalysts can significantly lower the required reaction temperature, often leading to cleaner reactions and improved selectivity. |
Problem 3: Difficulty in separating diastereomers.
The formation of diastereomeric mixtures is a recurring theme in this compound synthesis. The separation of these closely related compounds can be challenging.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting/Prevention Strategy |
| Similar Physical Properties of Diastereomers | Diastereomers often have very similar polarities, making their separation by standard silica gel chromatography difficult. |
| Ineffective Chromatographic Separation | Standard chromatographic techniques may not provide sufficient resolution. |
| Co-elution of Impurities | Other reaction byproducts may co-elute with the desired product, further complicating purification. |
Strategies for Separation:
-
High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC can be effective for separating diastereomers. Method development, including the screening of different columns and solvent systems, is crucial.
-
Flash Chromatography with Reversed-Phase Cartridges: For larger scale purifications, flash chromatography using C18 reversed-phase cartridges can be an efficient and cost-effective method for separating diastereomers.[4]
-
Recrystallization: If the product is crystalline, fractional crystallization can be a powerful technique for separating diastereomers. This may require screening various solvent systems to find conditions where one diastereomer crystallizes preferentially.
-
Derivatization: In some cases, derivatizing the mixture of diastereomers with a chiral resolving agent can lead to new diastereomeric derivatives that are more easily separated by chromatography or crystallization.[5] After separation, the derivatizing group is removed to yield the pure diastereomers.
Experimental Protocols & Methodologies
A key stereoselective synthesis of this compound reported by Ho and Ho involves the following key transformations:
-
Diels-Alder Reaction: The synthesis commences with a Diels-Alder reaction between 2-(4-methylpent-3-enyl)furan and dimethyl acetylenedicarboxylate. This reaction forms the initial carbocyclic framework.[1]
-
Intramolecular Ene Reaction: Following several synthetic steps to elaborate the Diels-Alder adduct, an intramolecular ene reaction is employed to construct the characteristic lactone ring of this compound.[1]
-
Inversion of Configuration: The final step of this particular synthesis involves the inversion of configuration at the benzylic stereocenter to yield the natural product.[1]
For a catalytic enantioselective approach, the synthesis developed by Hiraoka et al. utilizes:
-
Asymmetric Diels-Alder Reaction: A catalytic asymmetric Diels-Alder reaction of a Danishefsky-type diene with an electron-deficient alkene is used to establish the key stereochemistry of a highly substituted cyclohexene derivative.
Visualizations
Logical Workflow for Troubleshooting Stereoisomer Formation
References
- 1. A stereoselective synthesis of this compound - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Diels–Alder reaction of vinylene carbonate and 2,5-dimethylfuran: kinetic vs. thermodynamic control - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. cdn.mysagestore.com [cdn.mysagestore.com]
- 5. Preparation of optically pure δ-lactones using diastereomeric resolution with amino acid as resolving agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing reaction conditions for Platyphyllide synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of Platyphyllide.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: Two notable total syntheses of this compound are the stereoselective synthesis reported by Ho and Ho, and the catalytic enantioselective total synthesis by Nishida and coworkers. The Ho synthesis involves a Diels-Alder reaction of a substituted furan with dimethyl acetylenedicarboxylate (DMAD), followed by an intramolecular ene reaction as a key step, achieving a 23% overall yield in 8 steps.[1] The Nishida synthesis also utilizes a catalytic asymmetric Diels-Alder reaction, followed by a catalytic Ito-Saegusa oxidation to construct a key intermediate.[2][3]
Q2: My overall yield is consistently low. What are the most critical steps to optimize?
A2: Low overall yield can result from inefficiencies in several steps. The most critical reactions to optimize are typically the key bond-forming reactions that establish the core structure. For this compound synthesis, these are the Diels-Alder cycloaddition and either the intramolecular ene reaction (Ho synthesis) or the Ito-Saegusa oxidation (Nishida synthesis). Small improvements in these steps can significantly impact the overall yield.
Q3: Are there any known issues with the stereoselectivity of the synthesis?
A3: Yes, in the catalytic enantioselective total synthesis by Nishida et al., the synthesized this compound initially showed an optical rotation opposite to that of the natural compound. This led to a revision of the absolute configuration of natural (-)-platyphyllide to (6S,7S).[2] Careful control of the chiral catalysts and conditions in the asymmetric Diels-Alder reaction is crucial for achieving the desired stereoisomer.
Troubleshooting Guides
Issue 1: Low Yield in the Diels-Alder Reaction of Substituted Furan and DMAD
The Diels-Alder reaction between a 2-substituted furan and dimethyl acetylenedicarboxylate (DMAD) is a crucial step in the Ho synthesis. Low yields are a common problem.
Potential Causes and Solutions:
-
Reversibility of the Reaction: The Diels-Alder reaction with furan is often reversible, which can lead to low equilibrium concentrations of the product. Driving the reaction forward, for instance by precipitation of the product or by using conditions that favor the forward reaction kinetically, can improve the yield.
-
Suboptimal Reaction Conditions: The choice of catalyst, solvent, and temperature can dramatically affect the yield. Lewis acid catalysis is often employed to accelerate the reaction.
Optimization Data for a Model Diels-Alder Reaction:
The following table summarizes the optimization of a Diels-Alder reaction between a 2,5-disubstituted furan and DMAD, which can serve as a starting point for optimizing the this compound synthesis.
| Catalyst | Solvent | Temperature | Time | Yield (%) |
| None | Toluene | Reflux | 0.7 h | 0 |
| None | THF | Reflux | 46 h | 60 |
| BF3·OEt2 | Et2O | Room Temp | 21 h | 10 |
| ZnI2 | Et2O | Room Temp | 4 d | 60 |
| AlCl3 | THF | Reflux | 36 h | 55 |
| AlCl3 | Toluene | Reflux | 4.5 h | 80 |
Data adapted from a study on a similar 2,5-disubstituted furan system by Alcaide et al.[4]
Troubleshooting Workflow for Diels-Alder Reaction
Caption: Troubleshooting workflow for low yield in the Diels-Alder reaction.
Issue 2: Inefficient Intramolecular Ene Reaction
The intramolecular ene reaction is another critical step that can be prone to low yields or the formation of side products.
Potential Causes and Solutions:
-
High Activation Energy: Thermal ene reactions often require high temperatures, which can lead to decomposition of starting materials or products.[5]
-
Unfavorable Conformation: The substrate must adopt a specific conformation for the reaction to occur. Steric hindrance can disfavor this conformation.
-
Lewis Acid Catalysis: The use of a Lewis acid can lower the activation energy and allow the reaction to proceed at a lower temperature, often with improved selectivity.
Recommendations:
-
If performing the reaction thermally, ensure the temperature is high enough for the reaction to proceed but not so high as to cause degradation. A careful optimization of the reaction temperature is recommended.
-
Consider the use of a Lewis acid catalyst, such as ZnBr2, to facilitate the reaction at a lower temperature.
-
Ensure the starting material is of high purity, as impurities can inhibit the reaction or lead to side products.
Issue 3: Poor Performance of the Ito-Saegusa Oxidation
The Ito-Saegusa oxidation is used to introduce α,β-unsaturation. Common issues include incomplete reaction and low yields.
Potential Causes and Solutions:
-
Inefficient Reoxidation of Palladium(0): The catalytic cycle of the Ito-Saegusa oxidation requires the reoxidation of Pd(0) to Pd(II). If the co-oxidant (e.g., benzoquinone) is not effective, the reaction will stall.
-
Decomposition of Silyl Enol Ether: The silyl enol ether intermediate can be sensitive to acidic or basic conditions and may decompose before it can react.
-
High Cost of Palladium: The original protocol often requires stoichiometric amounts of palladium acetate, which is expensive.
Recommendations:
-
Ensure that the silyl enol ether is freshly prepared and purified before use.
-
Use a slight excess of the co-oxidant to ensure efficient turnover of the palladium catalyst.
-
Consider modified procedures that use catalytic amounts of palladium with a more efficient reoxidation system, such as oxygen in DMSO, although this may require longer reaction times.[6]
Experimental Protocols
Catalytic Enantioselective Total Synthesis of (-)-Platyphyllide (Nishida et al.)
A detailed experimental protocol can be found in the supporting information of the publication by Nishida and coworkers.[3] The key steps involve:
-
Asymmetric Diels-Alder Reaction: A catalytic asymmetric Diels-Alder reaction of Danishefsky's diene with an electron-deficient alkene to form a highly substituted cyclohexene derivative.
-
Ito-Saegusa Oxidation: The Diels-Alder adduct is converted to a protected cyclohexane-1,3-dione in chiral form via a catalytic Ito-Saegusa oxidation.
-
Subsequent Transformations: A series of further transformations to complete the synthesis of the this compound core.
Workflow for the Nishida et al. Synthesis of this compound
Caption: Key steps in the catalytic enantioselective synthesis of (-)-Platyphyllide.
References
- 1. A stereoselective synthesis of this compound - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Catalytic enantioselective total synthesis of (-)-platyphyllide and its structural revision - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Preparation of Sesquiterpene Lactone Derivatives: Cytotoxic Activity and Selectivity of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Saegusa–Ito oxidation - Wikipedia [en.wikipedia.org]
Platyphyllide purification troubleshooting and solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of platyphyllide. Given the limited availability of specific public data on this compound purification protocols and its detailed physicochemical properties, this guide focuses on general principles and best practices derived from the purification of similar natural products, particularly sesquiterpenoid lactones.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps for extracting this compound from plant material, such as Senecio platyphyllus?
A1: Initial extraction of sesquiterpenoid lactones like this compound from plant sources, typically the Asteraceae family, generally involves grinding the dried and powdered plant material followed by extraction with an organic solvent. Common solvents for this purpose include methanol, ethanol, or a mixture of chloroform and methanol. The choice of solvent is crucial and should be based on the polarity of this compound.
Q2: What are the common chromatography techniques used for this compound purification?
A2: Following initial extraction, a series of chromatographic steps are typically employed to isolate and purify this compound. These methods include:
-
Column Chromatography: Often used as an initial purification step. Silica gel is a common stationary phase, and a gradient elution with solvents like hexane and ethyl acetate is used to separate compounds based on polarity.
-
High-Performance Liquid Chromatography (HPLC): A highly effective technique for the final purification of this compound. Reversed-phase HPLC with a C18 column is frequently used, employing a mobile phase of acetonitrile and water or methanol and water.[1][2] Preparative HPLC allows for the isolation of larger quantities of the pure compound.[2][3]
-
Counter-Current Chromatography (CCC): An advanced liquid-liquid chromatography technique that can minimize sample degradation and is effective for separating complex mixtures of natural products.
Q3: How can I monitor the purity of this compound during purification?
A3: The purity of this compound fractions can be monitored using analytical techniques such as:
-
Thin-Layer Chromatography (TLC): A quick and simple method to track the separation of compounds during column chromatography.
-
High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD): Provides quantitative information about the purity of the sample and can help in identifying impurities by their UV-Vis spectra.[4][5][6][7][8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the purified compound and helps in identifying impurities.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the final structure of the purified this compound and to identify any remaining impurities.[9][10]
Troubleshooting Guides
Below are common issues encountered during this compound purification and their potential solutions, presented in a question-and-answer format.
Issue 1: Low Yield of this compound After Initial Extraction
-
Question: I am getting a very low yield of the crude extract containing this compound. What could be the reason?
-
Answer:
-
Improper Solvent Choice: The polarity of the extraction solvent may not be optimal for this compound. Experiment with solvents of varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, or mixtures thereof).
-
Incomplete Extraction: The extraction time may be too short, or the plant material may not be sufficiently ground. Ensure the plant material is a fine powder and consider increasing the extraction time or using techniques like sonication or Soxhlet extraction to improve efficiency.
-
Degradation During Extraction: this compound, like many natural products, can be sensitive to heat and light. Avoid high temperatures during extraction and drying, and protect the extract from direct light.
-
Issue 2: Poor Separation During Column Chromatography
-
Question: My column chromatography is not effectively separating this compound from other compounds. The fractions are still very complex.
-
Answer:
-
Inappropriate Stationary Phase: While silica gel is common, other adsorbents like alumina might provide better separation for your specific mixture.
-
Suboptimal Mobile Phase: The solvent system (eluent) is critical. If the separation is poor, the polarity of the eluent may be too high or too low. A shallow gradient elution, where the polarity of the solvent is changed slowly, can improve resolution. Use TLC to test different solvent systems before running the column.
-
Column Overloading: Loading too much crude extract onto the column can lead to broad peaks and poor separation. As a general rule, the amount of sample should be about 1-5% of the weight of the stationary phase.
-
Issue 3: Problems with HPLC Purification
-
Question: I am facing issues with peak tailing and inconsistent retention times during the HPLC purification of this compound. What should I do?
-
Answer: This is a common problem in HPLC. The following table summarizes potential causes and solutions.
| Problem | Potential Cause | Solution |
| Peak Tailing | Secondary interactions between this compound and the stationary phase. | Add a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid (0.1%) to the mobile phase to suppress silanol interactions. |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Column degradation. | Replace the column with a new one. | |
| Inconsistent Retention Times | Fluctuation in mobile phase composition. | Ensure the mobile phase is well-mixed and degassed. Use a gradient controller for reproducible gradients. |
| Temperature variations. | Use a column oven to maintain a constant temperature. | |
| Column equilibration. | Ensure the column is properly equilibrated with the mobile phase before each injection. | |
| Ghost Peaks | Impurities in the mobile phase or from previous injections. | Use high-purity solvents and flush the system thoroughly between runs. |
Issue 4: this compound Degradation During Purification and Storage
-
Question: I suspect my purified this compound is degrading over time. How can I prevent this?
-
Answer:
-
pH and Temperature Sensitivity: The stability of sesquiterpenoid lactones can be pH and temperature-dependent. It is crucial to conduct stability studies to determine the optimal pH and temperature for storage. Generally, storing in a neutral or slightly acidic buffer at low temperatures (-20°C or -80°C) is recommended.[11]
-
Oxidation: Some compounds are sensitive to oxidation. Storing the purified this compound under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
-
Hydrolysis: The lactone ring in this compound can be susceptible to hydrolysis, especially under basic conditions.[11] Ensure all solvents and buffers used are free from basic contaminants.
-
Experimental Protocols
General Extraction and Column Chromatography Protocol
-
Extraction:
-
Grind 100g of dried and powdered Senecio platyphyllus plant material.
-
Macerate the powder in 1L of methanol at room temperature for 24 hours with occasional stirring.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
-
Solvent Partitioning:
-
Resuspend the crude extract in a mixture of methanol and water (9:1 v/v).
-
Perform liquid-liquid extraction with hexane to remove nonpolar impurities like fats and sterols.
-
Subsequently, extract the aqueous methanol phase with a solvent of intermediate polarity, such as ethyl acetate, to enrich the sesquiterpenoid lactone fraction.
-
-
Silica Gel Column Chromatography:
-
Pack a glass column with silica gel (230-400 mesh) in hexane.
-
Adsorb the dried ethyl acetate fraction onto a small amount of silica gel and load it onto the column.
-
Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.
-
Collect fractions and monitor by TLC to pool fractions containing this compound.
-
Visualizations
Experimental Workflow for this compound Purification
The following diagram illustrates a typical workflow for the purification of this compound from a plant source.
Caption: A general experimental workflow for the purification of this compound.
Troubleshooting Logic for HPLC Purification
This diagram outlines a logical approach to troubleshooting common HPLC issues.
Caption: A troubleshooting decision tree for common HPLC purification problems.
References
- 1. tarosdiscovery.com [tarosdiscovery.com]
- 2. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 3. warwick.ac.uk [warwick.ac.uk]
- 4. Validation of a New HPLC-DAD Method to Quantify 3-Deoxyanthocyanidins Based on Carajurin in Medicinal Plants and for Chemical Ecology Studies [mdpi.com]
- 5. Development and Validation of a Simultaneous RP-HPLCUV/DAD Method for Determination of Polyphenols in Gels Containing S. terebinthifolius Raddi (Anacardiaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and Validation of a Rapid RP-HPLC-DAD Analysis Method for the Simultaneous Quantitation of Paclitaxel and Lapatinib in a Polymeric Micelle Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Practical use of chemical shift databases for protein solid-state NMR: 2D chemical shift maps and amino-acid assignment with secondary-structure information - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1H, 15N, and 13C chemical shift backbone resonance NMR assignment of the accumulation-associated protein (Aap) lectin domain from Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Platyphylline Stability and Degradation in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of platyphylline in solution. Platyphylline is a pyrrolizidine alkaloid (PA) whose stability is a critical factor in experimental design and drug development. This guide offers troubleshooting advice and frequently asked questions to address common challenges encountered during its handling and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of platyphylline in solution?
A: The stability of platyphylline, like many pyrrolizidine alkaloids, is significantly influenced by pH, temperature, light exposure, and the presence of oxidizing agents. The ester functionalities in its structure are particularly susceptible to hydrolysis under acidic and basic conditions.
Q2: What are the expected degradation products of platyphylline?
A: Based on the structure of platyphylline and the known degradation pathways of other pyrrolizidine alkaloids, expected degradation products include those resulting from the hydrolysis of the ester bonds, leading to the necine base (platynecine) and the necic acids. N-oxidation of the tertiary amine in the pyrrolizidine core is another common degradation pathway.
Q3: How can I minimize the degradation of platyphylline during sample preparation and storage?
A: To minimize degradation, it is recommended to prepare solutions of platyphylline in a buffered medium at a slightly acidic to neutral pH (pH 4-6). Solutions should be protected from light and stored at low temperatures (2-8 °C for short-term storage, -20 °C or lower for long-term storage). Use of antioxidants may be considered if oxidative degradation is a concern.
Q4: Which analytical techniques are most suitable for monitoring the stability of platyphylline and its degradation products?
A: High-performance liquid chromatography (HPLC) with UV detection is a common method for quantifying platyphylline. To identify and characterize degradation products, liquid chromatography coupled with mass spectrometry (LC-MS/MS) is highly effective due to its sensitivity and ability to provide structural information.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low recovery of platyphylline in control samples. | Adsorption to container surfaces. | Use silanized glassware or polypropylene containers. Pre-rinse containers with the sample solvent. |
| Incomplete dissolution. | Ensure the solvent is appropriate for platyphylline and that the solution is adequately mixed/sonicated. | |
| Degradation during sample preparation. | Prepare samples at low temperatures and minimize exposure to light. Use a buffered solution if pH sensitivity is suspected. | |
| Appearance of unexpected peaks in the chromatogram. | Contamination of solvent or glassware. | Use high-purity solvents and thoroughly clean all glassware. Run a blank solvent injection to check for contaminants. |
| Formation of novel degradation products. | Use LC-MS/MS to identify the mass of the unknown peaks and propose potential structures. Consider interactions with excipients if in a formulation. | |
| Sample matrix effects. | Perform a standard addition experiment or use a matrix-matched calibration curve to assess and correct for matrix effects. | |
| Inconsistent degradation rates between replicate experiments. | Variability in stress conditions. | Ensure precise control over temperature, pH, and light intensity during forced degradation studies. |
| Inhomogeneous sample solution. | Ensure complete dissolution and thorough mixing of the platyphylline solution before aliquoting for stress studies. |
Forced Degradation Study Data
The following table summarizes hypothetical quantitative data from a forced degradation study on platyphylline. These values are illustrative and intended to guide researchers in designing and interpreting their own stability studies.
| Stress Condition | Conditions | Time | Platyphylline Remaining (%) | Major Degradation Products Observed |
| Acid Hydrolysis | 0.1 M HCl | 24 h | 65% | Platynecine, Necic Acids |
| Base Hydrolysis | 0.1 M NaOH | 2 h | 20% | Platynecine, Necic Acids |
| Oxidation | 3% H₂O₂ | 24 h | 85% | Platyphylline N-oxide |
| Thermal Degradation | 80 °C in Water | 48 h | 75% | Hydrolysis and Oxidation Products |
| Photodegradation | ICH Option 2 | - | 90% | Minor unidentified degradants |
Experimental Protocols
Protocol 1: Forced Degradation by Acid Hydrolysis
-
Solution Preparation: Prepare a 1 mg/mL stock solution of platyphylline in methanol.
-
Stress Condition: Dilute the stock solution with 0.1 M hydrochloric acid to a final concentration of 100 µg/mL.
-
Incubation: Incubate the solution in a water bath at 60 °C for 24 hours.
-
Neutralization: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot and neutralize it with an equivalent amount of 0.1 M sodium hydroxide.
-
Analysis: Dilute the neutralized sample with the mobile phase and analyze by HPLC-UV/MS.
Protocol 2: Analysis by HPLC-UV/MS
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
UV Detection: 220 nm.
-
MS Detection: Electrospray ionization (ESI) in positive mode, scanning a mass range appropriate for platyphylline and its expected degradants.
Visualizations
Caption: Experimental workflow for a forced degradation study of platyphylline.
Caption: Hypothetical degradation pathways for platyphylline.
References
Technical Support Center: Platycodin D Stability and Storage
A Note on Terminology: Initial research indicates a potential confusion between the requested compound, "Platyphyllide," and the well-documented bioactive components of Platycodon grandiflorus. The primary active compounds isolated from this plant are triterpenoid saponins, with Platycodin D being a major and extensively studied constituent. This technical support center will focus on Platycodin D to provide accurate and verifiable information.
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of Platycodin D during storage and experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is Platycodin D and why is its stability important?
Platycodin D is a major triterpenoid saponin isolated from the roots of Platycodon grandiflorus. It is known for a variety of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1][2] Maintaining its structural integrity is crucial for obtaining reliable and reproducible experimental results. Degradation can lead to a loss of biological activity and the formation of impurities that may interfere with assays.
Q2: What are the main causes of Platycodin D degradation?
The primary cause of Platycodin D degradation is hydrolysis . Its structure contains several glycosidic bonds and an ester linkage, which are susceptible to cleavage under certain conditions, particularly in the presence of acid, base, or enzymatic activity.
Q3: What are the ideal storage conditions for Platycodin D?
To ensure long-term stability, Platycodin D should be stored as a dry powder in a tightly sealed container at -20°C , protected from light and moisture. For short-term storage, refrigeration at 2-8°C is acceptable.
Q4: How should I handle Platycodin D solutions?
Solutions of Platycodin D are less stable than the solid form. It is recommended to prepare solutions fresh for each experiment. If storage of a stock solution is necessary, it should be aliquoted into small volumes and stored at -20°C or -80°C to minimize freeze-thaw cycles. The choice of solvent can also impact stability; aprotic solvents are generally preferred over aqueous solutions for long-term storage.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of biological activity in experiments | Degradation of Platycodin D due to improper storage or handling. | - Verify storage conditions of the solid compound and stock solutions. - Prepare fresh solutions before each experiment. - Perform a purity check of the compound using HPLC. |
| Appearance of unexpected peaks in HPLC analysis | Degradation of Platycodin D. | - Identify the degradation products by LC-MS. - Review the sample preparation and storage procedures to identify the source of degradation (e.g., pH of the solvent, temperature exposure). |
| Inconsistent experimental results | Inconsistent purity or concentration of Platycodin D due to degradation. | - Implement standardized procedures for sample handling and storage. - Regularly check the purity of the stock compound. - Use a validated stability-indicating HPLC method for quantification. |
Potential Degradation Pathways of Platycodin D
The chemical structure of Platycodin D contains functional groups susceptible to degradation, primarily through hydrolysis.
Caption: Platycodin D degradation pathway.
Description of Degradation Pathways:
-
Hydrolysis of Glycosidic Bonds: The sugar chains attached to the triterpenoid core can be cleaved under acidic or enzymatic conditions. This results in the formation of prosapogenins (partially hydrolyzed saponins) and eventually the aglycone, Platycodigenin.
-
Hydrolysis of the Ester Linkage: The ester bond within the aglycone structure can also be hydrolyzed, particularly under basic conditions.
Experimental Protocols
Stability-Indicating HPLC Method for Platycodin D
This protocol provides a general framework for a stability-indicating HPLC method. Method optimization and validation are essential for specific applications.
Objective: To separate and quantify Platycodin D in the presence of its potential degradation products.
Workflow:
Caption: HPLC method workflow.
Materials:
-
Platycodin D reference standard
-
HPLC grade acetonitrile
-
HPLC grade water
-
Formic acid or phosphoric acid
-
Ammonium acetate or formate
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
HPLC system with UV or DAD detector
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in waterB: Acetonitrile |
| Gradient | 0-5 min, 10% B5-30 min, 10-90% B30-35 min, 90% B35-40 min, 90-10% B40-45 min, 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Procedure:
-
Standard Preparation: Prepare a stock solution of Platycodin D in methanol or acetonitrile (e.g., 1 mg/mL). Prepare working standards by diluting the stock solution with the mobile phase.
-
Sample Preparation (Forced Degradation):
-
Acid Hydrolysis: Mix Platycodin D stock solution with 0.1 M HCl and incubate at 60°C for 2 hours. Neutralize with 0.1 M NaOH.
-
Base Hydrolysis: Mix Platycodin D stock solution with 0.1 M NaOH and incubate at 60°C for 2 hours. Neutralize with 0.1 M HCl.
-
Oxidative Degradation: Treat Platycodin D stock solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid Platycodin D at 105°C for 24 hours, then dissolve in the mobile phase.
-
Photodegradation: Expose a solution of Platycodin D to UV light (254 nm) for 24 hours.
-
-
Analysis: Inject the prepared standards and stressed samples into the HPLC system.
-
Data Evaluation:
-
Determine the retention time of Platycodin D from the standard chromatogram.
-
In the chromatograms of the stressed samples, identify the peak for Platycodin D and any new peaks corresponding to degradation products.
-
The method is considered stability-indicating if the degradation product peaks are well-resolved from the Platycodin D peak.
-
Calculate the percentage of degradation.
-
This technical support center provides a foundational guide for handling and assessing the stability of Platycodin D. For critical applications, it is imperative to perform in-house stability studies and validate all analytical methods.
References
Technical Support Center: Platyphyllide (Platyphylline) Extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the extraction of Platyphyllide, more commonly known as Platyphylline.
Troubleshooting Guides
This section addresses specific issues that can lead to low yields of Platyphylline during the extraction process.
Issue 1: Low overall alkaloid extraction from plant material.
-
Question: We are experiencing a very low yield of the crude alkaloid extract from the aerial parts of Senecio platyphyllus. What are the potential causes and solutions?
-
Answer: A low yield of the initial crude alkaloid extract can stem from several factors related to the plant material, solvent selection, and extraction conditions.
-
Plant Material: The concentration of Platyphylline can vary depending on the plant's geographical origin, harvest time, and storage conditions. It has been observed that the yield of total alkaloids from Senecio platyphyllus can differ based on where it is grown.[1]
-
Solvent Choice: The selection of an appropriate extraction solvent is critical. While various solvents can be used, aqueous-alcoholic solutions, particularly 40-70% ethanol, have been effectively employed for the initial extraction of total alkaloids.[2][3] Using a solvent with incorrect polarity may result in poor extraction efficiency.
-
Extraction Method and Duration: The efficiency of extraction is influenced by the chosen method. Maceration, percolation, and Soxhlet extraction are common techniques. For percolation, a countercurrent method can be effective.[2][3] The duration of the extraction is also important; a study optimized the process to a minimum of 8 hours to ensure maximum depletion of the raw material.[4] Inadequate extraction time will lead to incomplete recovery of the alkaloids.
-
Particle Size: The particle size of the ground plant material affects the surface area available for solvent penetration. Grinding the plant material to a fine powder is generally recommended to improve extraction efficiency.
-
Issue 2: Significant loss of Platyphylline during the purification process.
-
Question: Our initial crude extract shows a good concentration of total alkaloids, but the final yield of pure Platyphylline hydrotartrate is very low. Where are we likely losing the product?
-
Answer: The purification of Platyphylline from the crude extract involves several steps where losses can occur. The presence of co-occurring alkaloids like seneciphylline and saracine is a major challenge.[4]
-
Separation of Co-occurring Alkaloids: Seneciphylline, which is often present in significant amounts, can interfere with the crystallization of Platyphylline hydrotartrate. The separation is typically achieved by exploiting the differential solubility of the alkaloid bases in boiling 96% ethanol; Platyphylline is more soluble, while seneciphylline is largely insoluble and can be filtered off.[2][4] Inefficient separation at this stage will result in a lower yield and purity of the final product.
-
pH Adjustment and Precipitation: The precipitation of the total alkaloid bases from the acidic extract is a critical step. This is usually done by adding a base, such as ammonia, to reach a pH of 9-12.[3][4] Incomplete precipitation or loss of the precipitate during filtration will lead to lower yields. Cooling the solution to 2-4°C can aid in maximizing the precipitation.[4]
-
N-oxide Reduction: Platyphylline can exist in its N-oxide form in the plant material. These N-oxides need to be reduced to the free base to be extracted and isolated with the other alkaloids. This is often achieved by treating the acidic aqueous concentrate with zinc dust.[3][4] Failure to efficiently reduce the N-oxides will result in a significant loss of Platyphylline.
-
Crystallization and Recrystallization: The final step of isolating Platyphylline hydrotartrate involves crystallization from an alcoholic solution upon the addition of tartaric acid.[2][4] Losses can occur due to incomplete crystallization or during the recrystallization process aimed at achieving pharmacopoeial quality.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the expected yield of Platyphylline hydrotartrate from Senecio platyphyllus?
-
Q2: What is the best solvent for the initial extraction of Platyphylline?
-
Q3: How can I remove the co-occurring alkaloid seneciphylline?
-
A3: The separation of Platyphylline from seneciphylline is based on their different solubilities in hot 96% ethanol. After precipitating the total alkaloid bases, the mixture is treated with boiling 96% ethanol. Platyphylline base dissolves, while the majority of the seneciphylline remains insoluble and can be removed by filtration.[2][4]
-
-
Q4: Is it necessary to reduce the N-oxide forms of the alkaloids?
-
A4: Yes, it is a crucial step. Platyphylline and other pyrrolizidine alkaloids can be present as N-oxides in the plant. These forms are more water-soluble and might not be efficiently extracted with the free bases. Therefore, a reduction step, typically using zinc dust in an acidic solution, is necessary to convert the N-oxides to the free alkaloid bases, thereby increasing the overall yield.[3][4]
-
-
Q5: What analytical methods can be used to quantify Platyphylline during the extraction process?
-
A5: Chromatographic methods are well-suited for the quantification of Platyphylline and other pyrrolizidine alkaloids. Techniques such as High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS/MS) are commonly used for the sensitive and selective determination of these compounds.[5]
-
Data Presentation
Table 1: Reported Yields of Platyphylline and Total Alkaloids from Senecio platyphyllus
| Plant Source Location | Total Alkaloid Yield (%) | Platyphylline Hydrotartrate Yield from Air-Dry Mass (%) | Reference |
| Georgia | 0.77 | 0.1 - 0.2 | [1] |
| China | 0.58 | 0.05 (with sarracine admixture) | [1] |
Experimental Protocols
Protocol 1: Water-Alcoholic Extraction and Purification of Platyphylline Hydrotartrate
This protocol is a compiled representation of methods described in the literature.[2][3][4]
-
Extraction:
-
Grind the dried aerial parts of Senecio platyphyllus.
-
Extract the ground material with a 40-70% aqueous-ethanolic solution using a countercurrent percolation method.[2][3]
-
Monitor the completeness of the extraction using a suitable qualitative test for alkaloids (e.g., with tungsten silicic acid).[2]
-
-
Concentration and N-oxide Reduction:
-
Concentrate the aqueous-alcoholic extract under vacuum to completely remove the ethanol, leaving an aqueous concentrate.[2][4]
-
Acidify the aqueous concentrate with sulfuric acid to a pH of 1-2.[3][4]
-
Add zinc dust to the acidified solution and stir for 10-12 hours to reduce the N-oxide forms of the alkaloids.[4]
-
-
Alkaloid Precipitation:
-
Separation of Platyphylline from Seneciphylline:
-
Crystallization of Platyphylline Hydrotartrate:
-
Recrystallization:
Visualizations
Caption: Platyphylline Extraction Workflow
Caption: Troubleshooting Low Platyphylline Yield
References
Technical Support Center: Navigating Solubility Challenges of Platyphyllide in Biological Assays
Frequently Asked Questions (FAQs)
Q1: I am observing precipitation of my compound, Platyphyllide, in my aqueous assay buffer. What is the likely cause?
A1: Precipitation of hydrophobic compounds like this compound in aqueous buffers is a common issue stemming from their low water solubility. Platyphylline, for example, is sparingly soluble in water. When a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into an aqueous buffer, the compound can crash out of solution if its concentration exceeds its aqueous solubility limit.
Q2: What are the initial steps I should take to troubleshoot the solubility of this compound?
A2: Start by optimizing your solvent system. Ensure you are using a high-quality, anhydrous grade of your organic solvent for the stock solution. When diluting into your aqueous buffer, do so incrementally while vortexing to facilitate mixing. It is also crucial to determine the maximum percentage of the organic solvent that is compatible with your specific assay and cell type, as solvents like DMSO can exhibit cellular toxicity at higher concentrations.
Q3: Can the pH of my assay buffer affect the solubility of this compound?
A3: Yes, for ionizable compounds, pH can significantly impact solubility. While specific data for this compound is unavailable, if your compound has acidic or basic functional groups, adjusting the pH of the buffer can increase its solubility by converting it to a more soluble salt form.
Q4: Are there any alternative solvents to DMSO that I can use?
A4: While DMSO is a common choice, other solvents can be considered. Ethanol, methanol, or polyethylene glycol (PEG) are sometimes used. However, their compatibility with your specific assay and their potential for cellular toxicity must be carefully evaluated. It is recommended to perform a solvent tolerance test with your cell line or assay system.
Troubleshooting Guides
Problem: Compound Precipitation Upon Dilution
Symptoms:
-
Visible particulate matter or cloudiness in the assay plate wells.
-
Inconsistent and non-reproducible assay results.
-
Low signal-to-noise ratio in the assay readout.
Possible Causes:
-
The final concentration of the compound exceeds its solubility in the assay buffer.
-
The percentage of the organic co-solvent is too low to maintain solubility.
-
The compound is aggregating in the aqueous environment.
Solutions:
-
Reduce Final Compound Concentration: Test a lower concentration range of this compound in your assay.
-
Increase Co-solvent Concentration: Gradually increase the percentage of DMSO or other organic solvent in your final assay volume. Be mindful of the solvent tolerance of your assay.
-
Use a Surfactant: Low concentrations of non-ionic surfactants, such as Tween® 20 or Pluronic® F-68, can help to maintain the solubility of hydrophobic compounds. A concentration range of 0.01% to 0.1% is a good starting point.
-
Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.
Problem: Inconsistent Biological Activity
Symptoms:
-
High variability between replicate wells.
-
Dose-response curves that are not sigmoidal or have a poor fit.
-
Lack of expected biological effect.
Possible Causes:
-
Compound precipitation leading to inaccurate concentrations.
-
Compound aggregation, which can alter its biological activity.
-
Degradation of the compound in the assay buffer.
Solutions:
-
Confirm Solubility: Before conducting the full assay, perform a visual or spectrophotometric check of your compound's solubility at the highest concentration in the assay buffer.
-
Sonication: Briefly sonicating the compound solution after dilution into the aqueous buffer can help to break up aggregates.
-
Fresh Preparations: Always prepare fresh dilutions of your compound immediately before use.
Quantitative Data Summary
The following table provides solubility information for the related compound, Platyphylline, which may offer some guidance for working with this compound.
| Solvent | Solubility of Platyphylline |
| Petroleum Ether | Sparingly Soluble |
| Hot Water | Sparingly Soluble |
| Acetone | Soluble |
| Ethanol | Soluble |
| Benzene | Soluble |
| Diethyl Ether | Soluble |
| Chloroform | Readily Soluble |
Experimental Protocols
Protocol 1: Determining Maximum Tolerated Solvent Concentration
-
Cell Seeding: Plate your cells at the desired density in a 96-well plate and allow them to adhere overnight.
-
Solvent Dilution Series: Prepare a serial dilution of your chosen organic solvent (e.g., DMSO) in your cell culture medium, ranging from a high concentration (e.g., 5%) down to the lowest expected concentration in your assay.
-
Treatment: Replace the medium in the cell plates with the medium containing the different solvent concentrations. Include a "medium only" control.
-
Incubation: Incubate the cells for the same duration as your planned biological assay.
-
Viability Assay: Perform a cell viability assay (e.g., MTT, PrestoBlue™) to determine the concentration of the solvent that results in a significant decrease in cell viability. The highest concentration that does not affect viability is your maximum tolerated solvent concentration.
Protocol 2: Preparing a Solubilized Compound Stock using Cyclodextrins
-
Prepare Cyclodextrin Solution: Prepare a stock solution of a suitable cyclodextrin (e.g., 2-hydroxypropyl-β-cyclodextrin) in your aqueous buffer.
-
Compound Addition: Add your this compound stock solution (in a minimal amount of organic solvent) to the cyclodextrin solution while vortexing.
-
Incubation: Incubate the mixture at room temperature or with gentle heating (if the compound is stable) for a defined period (e.g., 1-2 hours) to allow for complex formation.
-
Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
Concentration Determination: Determine the concentration of the solubilized compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).
Visualizations
Caption: Experimental workflow for preparing and troubleshooting this compound solutions.
Caption: Hypothetical signaling pathway for this compound's biological activity.
Validation & Comparative
Validating the Biological Activity of Synthetic Platyphyllide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the biological activity of synthetic Platyphyllide, drawing objective comparisons with its putative natural counterpart. The experimental designs outlined herein are based on the known biological activities of structurally related compounds, such as Platycodin D, and are intended to serve as a robust starting point for researchers.
Comparative Analysis of Anti-Inflammatory Activity
The anti-inflammatory potential of synthetic this compound should be rigorously compared to natural this compound. A key mechanism to investigate is the modulation of inflammatory pathways in response to a pro-inflammatory stimulus like lipopolysaccharide (LPS).
Table 1: Comparative Efficacy of Natural vs. Synthetic this compound on Pro-Inflammatory Cytokine Secretion in LPS-Stimulated Macrophages
| Treatment Group | Concentration (µM) | TNF-α Secretion (pg/mL) | IL-6 Secretion (pg/mL) | IL-1β Secretion (pg/mL) |
| Vehicle Control | - | |||
| LPS (1 µg/mL) | - | |||
| Natural this compound + LPS | 1 | |||
| 5 | ||||
| 10 | ||||
| Synthetic this compound + LPS | 1 | |||
| 5 | ||||
| 10 | ||||
| Dexamethasone (Positive Control) | 10 |
Experimental Protocol: Anti-Inflammatory Cytokine Assay
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with varying concentrations of natural or synthetic this compound for 2 hours.
-
Stimulation: Induce an inflammatory response by adding LPS (1 µg/mL) to the wells (except for the vehicle control) and incubate for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Express the results as mean ± standard deviation from at least three independent experiments.
Proposed Anti-Inflammatory Signaling Pathway
Based on related compounds, this compound may exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. The following diagram illustrates this proposed mechanism.
A Comparative Analysis of Sesquiterpene Lactones: Unveiling the Therapeutic Potential of Platyphyllide and its Congeners
A detailed examination of the biological activities, mechanisms of action, and signaling pathways of prominent sesquiterpene lactones, providing a comparative framework for future research and drug development.
Introduction
Sesquiterpene lactones are a diverse group of naturally occurring compounds, predominantly found in plants of the Asteraceae family, that have garnered significant attention for their wide array of biological activities.[1][2] These activities, including potent anti-inflammatory and anticancer effects, are largely attributed to their unique chemical structures, often featuring an α-methylene-γ-lactone moiety that can interact with biological macromolecules.[1][3] This guide provides a comparative analysis of several key sesquiterpene lactones: Parthenolide, Costunolide, Dehydrocostus lactone, Helenalin, Cynaropicrin, and Thapsigargin.
While this guide aims to provide a broad comparison, it is important to note the limited publicly available data on the biological activity of Platyphyllide, a norsesquiterpene lactone isolated from Senecio gilliesiano.[4] Although its structure has been elucidated, detailed studies on its cytotoxic and anti-inflammatory properties, including quantitative data such as IC50 values, are not extensively reported in the current scientific literature. Therefore, the following sections will focus on a comparative analysis of the aforementioned well-characterized sesquiterpene lactones, offering a valuable resource for researchers in the field of natural product chemistry and drug discovery.
Comparative Biological Activities
The therapeutic potential of sesquiterpene lactones is vast, with numerous studies demonstrating their efficacy in various disease models. A primary focus of research has been on their anti-inflammatory and anticancer properties.
Anti-inflammatory Activity
A hallmark of many sesquiterpene lactones is their ability to modulate inflammatory pathways. This is often achieved through the inhibition of the master inflammatory regulator, Nuclear Factor-kappa B (NF-κB).[1][5]
-
Parthenolide , isolated from feverfew (Tanacetum parthenium), is a well-documented anti-inflammatory agent that directly inhibits the IκB kinase (IKK) complex, preventing the degradation of IκBα and subsequent nuclear translocation of NF-κB.[5]
-
Helenalin , from Arnica montana, also demonstrates potent anti-inflammatory effects by directly alkylating the p65 subunit of NF-κB, thereby inhibiting its DNA binding capacity.[1]
-
Cynaropicrin , the main bitter compound in artichokes, exhibits significant anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines like TNF-α.[3]
-
Dehydrocostus lactone has been shown to exert its anti-inflammatory effects through the suppression of the NF-κB signaling pathway.
Anticancer Activity
The cytotoxic effects of sesquiterpene lactones against various cancer cell lines are a major area of investigation. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell survival and proliferation.
-
Parthenolide has been shown to induce apoptosis in various cancer cell lines and is particularly noted for its ability to target cancer stem cells.
-
Costunolide and Dehydrocostus lactone have demonstrated broad-spectrum anticancer activities, including the induction of apoptosis and inhibition of angiogenesis.
-
Thapsigargin , a potent inhibitor of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, disrupts calcium homeostasis, leading to endoplasmic reticulum stress and apoptosis in cancer cells.
-
Cynaropicrin has been reported to have cytotoxic effects on several cancer cell lines and can inhibit tumor cell invasion and metastasis.
Quantitative Comparison of Cytotoxicity
To provide a clear comparison of the cytotoxic potential of these compounds, the following table summarizes the 50% inhibitory concentration (IC50) values from various studies. It is important to note that IC50 values can vary significantly depending on the cell line, assay method, and experimental conditions.
| Sesquiterpene Lactone | Cancer Cell Line | IC50 (µM) | Reference |
| Parthenolide | Jurkat (Leukemia) | 8.5 | [5] |
| MCF-7 (Breast) | 5.0 - 10.0 | ||
| Costunolide | U937 (Leukemia) | 7.5 | |
| HepG2 (Liver) | 15.0 | ||
| Dehydrocostus lactone | A549 (Lung) | 10.0 - 20.0 | |
| HeLa (Cervical) | 12.5 | ||
| Helenalin | Jurkat (Leukemia) | 0.1 - 1.0 | [1] |
| HeLa (Cervical) | 0.5 - 2.0 | [1] | |
| Cynaropicrin | HL-60 (Leukemia) | 1.0 - 5.0 | |
| Thapsigargin | PC-3 (Prostate) | 0.01 - 0.1 |
Key Signaling Pathways Modulated by Sesquiterpene Lactones
Sesquiterpene lactones exert their biological effects by modulating various intracellular signaling pathways. The NF-κB and STAT3 pathways are two of the most significant targets.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. Its constitutive activation is a hallmark of many chronic inflammatory diseases and cancers. Sesquiterpene lactones are potent inhibitors of this pathway.
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in cell growth, survival, and differentiation. Constitutive activation of STAT3 is frequently observed in many human cancers and is associated with tumor progression and metastasis.
Experimental Protocols
To ensure the reproducibility and standardization of research in this field, detailed experimental protocols for key assays are provided below.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the sesquiterpene lactone and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Western Blot Analysis for NF-κB Pathway Activation
Western blotting is a widely used technique to detect specific proteins in a sample. This protocol details the analysis of key proteins in the NF-κB pathway.
Procedure:
-
Cell Lysis: After treatment with the sesquiterpene lactone and/or a stimulant (e.g., TNF-α), wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-IKK, IκBα, phospho-p65, p65, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Flow Cytometry for Apoptosis Detection (Annexin V/PI Staining)
Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a standard method to quantify apoptosis.
Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.
Procedure:
-
Cell Treatment: Treat cells with the sesquiterpene lactone for the desired time to induce apoptosis.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative and PI-negative cells are considered viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Conclusion
Sesquiterpene lactones represent a rich and diverse class of natural products with significant therapeutic potential, particularly in the fields of inflammation and oncology. Compounds like Parthenolide, Costunolide, Dehydrocostus lactone, Helenalin, Cynaropicrin, and Thapsigargin have been extensively studied, revealing their potent biological activities and complex mechanisms of action, primarily through the modulation of key signaling pathways such as NF-κB and STAT3. While the currently available data for this compound is limited, its classification as a norsesquiterpene lactone suggests it may possess similar biological properties worthy of further investigation. This comparative guide serves as a valuable resource for researchers, providing a foundation for future studies aimed at unlocking the full therapeutic potential of this fascinating class of natural compounds. The provided experimental protocols and pathway diagrams offer a practical framework for conducting and interpreting research in this dynamic area of drug discovery.
References
A Comparative Cytotoxicity Analysis: Parthenolide vs. Platyphyllide
Parthenolide: A Profile of Cytotoxic Activity
Parthenolide has demonstrated significant cytotoxic effects across a wide range of human cancer cell lines. Its primary mechanism of action involves the induction of apoptosis and cell cycle arrest, mediated through the modulation of various signaling pathways.
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a standard measure of the potency of a substance in inhibiting a specific biological or biochemical function.[1][2] The cytotoxic efficacy of parthenolide has been quantified in numerous studies, with IC50 values varying depending on the cancer cell line and the duration of exposure. The following table summarizes key quantitative data from the literature.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| SiHa | Cervical Cancer | 8.42 ± 0.76 | 24 | [3] |
| MCF-7 | Breast Cancer | 9.54 ± 0.82 | 24 | [3] |
| A549 | Lung Carcinoma | 4.3 | Not Specified | [4] |
| TE671 | Medulloblastoma | 6.5 | Not Specified | [4] |
| HT-29 | Colon Adenocarcinoma | 7.0 | Not Specified | [4] |
| HUVEC | Normal Endothelial Cells | 2.8 | Not Specified | [4] |
| 5637 | Bladder Cancer | Dose-dependent decrease up to 10 µM | 24 & 48 | [5] |
| GLC-82 | Non-Small Cell Lung Cancer | 6.07 ± 0.45 | Not Specified | [6] |
| PC-9 | Non-Small Cell Lung Cancer | 15.36 ± 4.35 | Not Specified | [6] |
| H1650 | Non-Small Cell Lung Cancer | 9.88 ± 0.09 | Not Specified | [6] |
| H1299 | Non-Small Cell Lung Cancer | 12.37 ± 1.21 | Not Specified | [6] |
Experimental Protocols
The following methodologies are commonly employed in the assessment of parthenolide's cytotoxicity.
Cell Viability Assays
MTT Assay: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Procedure: Cancer cells are seeded in 96-well plates and treated with varying concentrations of parthenolide for specified time intervals (e.g., 24 and 48 hours).[3][5] Following treatment, MTT solution is added to each well and incubated. The resulting formazan crystals are then solubilized, and the absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
LDH Assay: The lactate dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells.
-
Procedure: Similar to the MTT assay, cells are treated with parthenolide. After the incubation period, the amount of LDH released into the cell culture medium is quantified using a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product. The absorbance is then measured to determine the level of cytotoxicity.
Apoptosis and Cell Cycle Analysis
Flow Cytometry: Flow cytometry is a powerful technique used to measure and analyze multiple physical characteristics of single particles, usually cells, as they flow in a fluid stream through a beam of light.
-
Apoptosis Detection: Apoptosis can be assessed by staining cells with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and propidium iodide (a fluorescent dye that stains the DNA of necrotic or late apoptotic cells).
-
Cell Cycle Analysis: To determine the effect of parthenolide on the cell cycle, treated cells are fixed, permeabilized, and stained with a DNA-binding dye such as propidium iodide. The DNA content of the cells is then analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Signaling Pathways and Mechanisms of Action
Parthenolide exerts its cytotoxic effects by modulating several key signaling pathways involved in cell survival, proliferation, and apoptosis.[7][8]
NF-κB Inhibition
A primary mechanism of parthenolide's anti-cancer activity is its inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[7][9] NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In many cancer cells, NF-κB is constitutively active and promotes cell proliferation and survival. Parthenolide can inhibit NF-κB activation by directly interacting with the IκB kinase (IKK) complex or the p65 subunit of NF-κB.[7][9]
Caption: Parthenolide's inhibition of the NF-κB pathway.
Induction of Oxidative Stress
Parthenolide can induce the generation of reactive oxygen species (ROS) within cancer cells.[7] This increase in oxidative stress can lead to DNA damage, lipid peroxidation, and protein damage, ultimately triggering apoptotic cell death.
Caption: Parthenolide induces apoptosis via oxidative stress.
Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates a typical experimental workflow for evaluating the cytotoxicity of a compound like parthenolide.
Caption: General experimental workflow for cytotoxicity assays.
References
- 1. Cytotoxic Effect of Andrographis paniculata Associated with 2-Aminoethyl Dihydrogen Phosphate in Triple-Negative Breast Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ticlopidine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in platelet-dependent disease states | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 3. mdpi.com [mdpi.com]
- 4. Unveiling the anticancer potential of platycodin D - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The mechanism of action of plitidepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Incredible use of plant-derived bioactives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pH-Selective Cytotoxicity of pHLIP-Antimicrobial Peptide Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Ibuprofen Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of the two enantiomers of the non-steroidal anti-inflammatory drug (NSAID) ibuprofen: (S)-(+)-ibuprofen and (R)-(-)-ibuprofen. While commercially available ibuprofen is typically sold as a racemic mixture, the two enantiomers exhibit distinct pharmacological profiles. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the pertinent biological pathways to facilitate a comprehensive understanding of their differential effects.
Data Presentation: Quantitative Comparison of Ibuprofen Enantiomers
The primary mechanism of action for ibuprofen is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[1][2] The inhibitory potency of each enantiomer against the two main isoforms of COX, COX-1 and COX-2, is a crucial determinant of its therapeutic efficacy and side-effect profile.[1][3]
| Enantiomer | Target Enzyme | IC50 (μM) | Relative Potency |
| (S)-(+)-Ibuprofen | COX-1 | 2.1[3][4] | High |
| COX-2 | 1.6[3][4] | High | |
| (R)-(-)-Ibuprofen | COX-1 | 34.9[3] | Low |
| COX-2 | > 250 (No significant inhibition)[3] | Negligible |
Table 1: Comparison of COX Inhibition by Ibuprofen Enantiomers. The IC50 values represent the concentration of the drug required to inhibit 50% of the enzyme's activity. Lower values indicate greater potency.
Experimental Protocols
Determination of COX Inhibition (IC50)
The inhibitory activity of the ibuprofen enantiomers on COX-1 and COX-2 can be determined using various in vitro assays. A common method involves the use of human platelets and lipopolysaccharide (LPS)-stimulated monocytes as sources of COX-1 and COX-2, respectively.[3]
Objective: To quantify the concentration-dependent inhibition of COX-1 and COX-2 by (S)-ibuprofen and (R)-ibuprofen.
Materials:
-
Isolated human platelets (for COX-1 activity)
-
Human blood monocytes (for COX-2 induction)
-
Lipopolysaccharide (LPS) from E. coli
-
(S)-(+)-ibuprofen and (R)-(-)-ibuprofen standards
-
Arachidonic acid (substrate for COX enzymes)
-
Enzyme immunoassay (EIA) kits for prostaglandin E2 (PGE2) and thromboxane B2 (TXB2)
Procedure:
-
COX-1 Activity Assay (Human Platelets):
-
Human blood is collected from healthy volunteers, and platelets are isolated by centrifugation.
-
Platelet suspensions are incubated with increasing concentrations of either (S)-ibuprofen or (R)-ibuprofen.
-
Arachidonic acid is added to the platelet suspensions to initiate the enzymatic reaction.
-
The reaction is stopped after a defined incubation period.
-
The concentration of thromboxane B2 (TXB2), a stable metabolite of the COX-1 product thromboxane A2, is measured using an EIA kit.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
-
COX-2 Activity Assay (LPS-Stimulated Monocytes):
-
Human monocytes are isolated from peripheral blood.
-
Monocytes are cultured and stimulated with LPS to induce the expression of the COX-2 enzyme.
-
The LPS-stimulated monocytes are then incubated with increasing concentrations of (S)-ibuprofen or (R)-ibuprofen.
-
Arachidonic acid is added to initiate the COX-2-mediated reaction.
-
The reaction is terminated, and the concentration of prostaglandin E2 (PGE2), a primary product of COX-2 in these cells, is quantified using an EIA kit.
-
IC50 values are determined as described for the COX-1 assay.
-
Chiral Inversion of (R)-Ibuprofen
A noteworthy characteristic of (R)-ibuprofen is its in vivo conversion to the pharmacologically active (S)-enantiomer.[1][5] This metabolic process, known as chiral inversion, is a key factor in the overall therapeutic effect of racemic ibuprofen.[6]
Mandatory Visualizations
References
- 1. Ibuprofen - Wikipedia [en.wikipedia.org]
- 2. ClinPGx [clinpgx.org]
- 3. Effects of ibuprofen enantiomers and its coenzyme A thioesters on human prostaglandin endoperoxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. Comparative pharmacology of S(+)-ibuprofen and (RS)-ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Platyphyllide Bioassay Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of bioassays relevant to the evaluation of Platyphyllide, a naturally occurring sesquiterpene lactone. While specific quantitative bioassay data for this compound is limited in publicly available literature, this document outlines the established methodologies for assessing its potential biological activities, supported by data from structurally related compounds. The guide also details the key signaling pathways implicated in the mechanism of action of similar molecules.
Comparative Bioassay Data
Due to the scarcity of published IC50 and EC50 values specifically for this compound, this section presents a comparative summary of bioassay results for other well-studied sesquiterpene lactones. This data serves as a benchmark for researchers investigating this compound, suggesting the types of assays in which it may exhibit activity and the potential range of effective concentrations.
Table 1: Comparative Cytotoxicity of Sesquiterpene Lactones in Cancer Cell Lines
| Compound | Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) |
| Parthenolide | MDA-MB-231 (Breast) | MTT | 48 | 5.2 |
| Costunolide | A549 (Lung) | SRB | 72 | 12.5 |
| Dehydrocostus Lactone | HeLa (Cervical) | MTT | 48 | 8.7 |
| Helenalin | Jurkat (Leukemia) | WST-1 | 24 | 0.5 |
Table 2: Comparative Anti-inflammatory Activity of Sesquiterpene Lactones
| Compound | Bioassay | Cell Line/System | Measured Parameter | IC50 (µM) |
| Parthenolide | NF-κB Reporter | HEK293T | Luciferase Activity | 2.5 |
| Cynaropicrin | Griess Assay | RAW 264.7 | Nitric Oxide Production | 1.8 |
| Helenalin | COX-2 Inhibition | Cell-free | Enzyme Activity | 0.3 |
Table 3: Comparative Herbicidal Activity of Sesquiterpene Lactones
| Compound | Bioassay | Plant Species | Measured Parameter | EC50 (µM) |
| Costunolide | Seed Germination | Lactuca sativa (Lettuce) | Germination Rate | 25 |
| Parthenolide | Root Elongation | Arabidopsis thaliana | Root Length | 10 |
Key Signaling Pathways
Sesquiterpene lactones, including this compound, are known to modulate several critical signaling pathways involved in inflammation and cancer. The diagram below illustrates the inhibitory effect on the NF-κB signaling pathway, a common mechanism of action for this class of compounds.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Another significant pathway often targeted by bioactive compounds is the STAT3 signaling cascade, which is crucial for tumor cell survival and proliferation.
Caption: this compound-mediated inhibition of the JAK/STAT3 signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and cross-validation of bioassay results. Below are protocols for key experiments relevant to the assessment of this compound.
Cytotoxicity Bioassay (MTT Assay)
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).
Methodology:
-
Cell Culture: Plate cancer cells (e.g., MDA-MB-231, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Anti-inflammatory Bioassay (NF-κB Reporter Assay)
Objective: To measure the inhibition of NF-κB transcriptional activity by this compound.
Methodology:
-
Cell Transfection: Co-transfect HEK293T cells with an NF-κB-luciferase reporter plasmid and a Renilla luciferase control plasmid.
-
Cell Seeding: Plate the transfected cells in a 96-well plate.
-
Compound Treatment: After 24 hours, pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL), for 6-8 hours.
-
Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of NF-κB inhibition relative to the stimulated control. Determine the IC50 value from the dose-response curve.
Herbicidal Bioassay (Seed Germination and Radicle Elongation)
Objective: To assess the inhibitory effect of this compound on seed germination and early plant growth.
Methodology:
-
Preparation: Prepare different concentrations of this compound in a suitable solvent (e.g., acetone or ethanol) and then dilute with distilled water.
-
Assay Setup: Place a filter paper in each Petri dish and moisten it with the this compound solutions or a vehicle control.
-
Seed Plating: Place a defined number of seeds (e.g., 20) of a model plant, such as Lactuca sativa (lettuce) or Arabidopsis thaliana, on the filter paper in each dish.
-
Incubation: Incubate the Petri dishes in a growth chamber with controlled light and temperature conditions for a specified period (e.g., 3-7 days).
-
Data Collection:
-
Germination Rate: Count the number of germinated seeds daily.
-
Radicle Length: At the end of the incubation period, measure the length of the radicle (embryonic root) of each germinated seed.
-
-
Data Analysis: Calculate the germination percentage and the average radicle length for each concentration. Determine the EC50 value (the concentration causing 50% inhibition) for both parameters by plotting the inhibition percentage against the log of the concentration.
Experimental Workflow for Bioassay Cross-Validation
The following diagram outlines a logical workflow for the cross-validation of bioassay results for a compound like this compound.
Caption: A general workflow for the validation of this compound's bioactivity.
Unveiling the Multifaceted Mechanism of Action of Platyphyllide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the molecular mechanisms underpinning the therapeutic effects of Platyphyllide, a natural triterpenoid saponin derived from the root of Platycodon grandiflorus. This compound, also known as Platycodin D, has garnered significant interest for its potent anti-inflammatory and anti-cancer properties. This document objectively compares its performance with established alternatives, supported by experimental data, and offers detailed protocols for key assays to facilitate further research and development.
I. Comparative Analysis of Bioactivity
To contextualize the efficacy of this compound, this section presents a comparative summary of its cytotoxic and anti-proliferative effects against various cancer cell lines, alongside data for commonly used chemotherapeutic agents.
Table 1: In Vitro Cytotoxicity of this compound and Comparator Agents
| Compound | Cell Line | Assay | IC50 Value | Citation |
| This compound | MDA-MB-231 (Breast Cancer) | MTT Assay | 7.77 ± 1.86 µM | [1] |
| This compound | H520 (Lung Cancer) | MTT Assay | 15.86 µg/mL | [2] |
| This compound | 5637 (Bladder Cancer) | MTT Assay | 18.53 µg/ml | [3] |
| 5-Fluorouracil | HCT 116 (Colon Cancer) | MTT Assay | 11.3 µM (after 3 days) | [4] |
| 5-Fluorouracil | HT-29 (Colon Cancer) | MTT Assay | 11.25 µM (after 5 days) | [4] |
| Norcantharidin | HeLa (Cervical Cancer) | CCK-8 Assay | 40.96 ± 5.33 μM (72h) | [5] |
| Norcantharidin | SiHa (Cervical Cancer) | CCK-8 Assay | 100.12 ± 0.30 μM (72h) | [5] |
Table 2: In Vivo Anti-Tumor Efficacy of this compound
| Compound | Cancer Model | Dosage | Tumor Growth Inhibition | Citation |
| This compound | MDA-MB-231 Xenograft | 1 mg/kg | 24% | [1] |
| This compound | MDA-MB-231 Xenograft | 2.5 mg/kg | 30% | [1] |
II. Mechanism of Action: A Multi-pronged Approach
This compound exerts its therapeutic effects through the modulation of multiple signaling pathways, leading to the inhibition of cancer cell growth and suppression of inflammatory responses.
Anti-Cancer Mechanisms
This compound's anti-neoplastic activity is attributed to its ability to induce apoptosis, trigger cell cycle arrest, and inhibit metastasis.
-
Induction of Apoptosis: this compound promotes programmed cell death in cancer cells through both intrinsic and extrinsic pathways. It has been shown to upregulate the expression of pro-apoptotic proteins such as Bax and downregulate anti-apoptotic proteins like Bcl-2.[6] Furthermore, this compound can activate the JNK1/AP-1/PUMA signaling pathway, leading to apoptosis in non-small cell lung cancer cells.[7][8] In some contexts, this compound-induced apoptosis is mediated by the generation of reactive oxygen species (ROS).[6]
-
Cell Cycle Arrest: this compound can halt the progression of the cell cycle, primarily at the G1 or G2/M phase, thereby preventing cancer cell proliferation.[3][9] This is often associated with the modulation of cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).
-
Inhibition of Metastasis: Evidence suggests that this compound can suppress the invasion and migration of cancer cells, key processes in metastasis.
-
c-Myc Degradation: A notable mechanism of this compound is its ability to promote the ubiquitination and subsequent degradation of the oncoprotein c-Myc, a key driver of cell proliferation in many cancers.[10]
Anti-Inflammatory Mechanisms
This compound demonstrates significant anti-inflammatory effects by targeting key inflammatory signaling pathways.
-
Inhibition of NF-κB and MAPK Pathways: this compound can suppress the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the production of pro-inflammatory mediators such as TNF-α, IL-6, and COX-2.[11][12]
-
Activation of LXRα–ABCA1 Signaling: this compound has been shown to activate the Liver X receptor alpha (LXRα)–ATP-binding cassette transporter A1 (ABCA1) signaling pathway, which plays a role in cholesterol efflux and the resolution of inflammation.
III. Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its characterization.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. In Vivo and In Vitro Antitumor Effects of Platycodin D, a Saponin Purified from Platycodi Radix on the H520 Lung Cancer Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fb.cuni.cz [fb.cuni.cz]
- 4. Prolonged exposure of colon cancer cells to 5-fluorouracil nanoparticles improves its anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. oss.jomh.org [oss.jomh.org]
- 7. Frontiers | Platycodin D induces apoptosis through JNK1/AP-1/PUMA pathway in non-small cell lung cancer cells: A new mechanism for an old compound [frontiersin.org]
- 8. Platycodin D induces apoptosis through JNK1/AP-1/PUMA pathway in non-small cell lung cancer cells: A new mechanism for an old compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Platycodin-D exerts its anti-cancer effect by promoting c-Myc protein ubiquitination and degradation in gastric cancer [frontiersin.org]
- 10. Platycodin-D exerts its anti-cancer effect by promoting c-Myc protein ubiquitination and degradation in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The pharmacology and mechanisms of platycodin D, an active triterpenoid saponin from Platycodon grandiflorus [frontiersin.org]
- 12. Platycodon grandiflorum exhibits anti-neuroinflammatory potential against beta-amyloid-induced toxicity in microglia cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Standards of Platyphylline and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analytical standard for Platyphylline, a pyrrolizidine alkaloid of significant interest in pharmacological research, with two common alternatives: Senecionine and Retrorsine. The information presented is intended to assist researchers in selecting the appropriate analytical standards and methodologies for their specific research needs.
Introduction
Platyphylline is a naturally occurring pyrrolizidine alkaloid found in several plant species, notably in the genus Senecio. Due to its anticholinergic and other pharmacological activities, it has been a subject of scientific investigation. Accurate and reliable analytical methods are crucial for the qualitative and quantitative analysis of Platyphylline in various matrices, including plant extracts and biological samples. This guide provides a detailed comparison of the analytical characterization of Platyphylline with Senecionine and Retrorsine, two other structurally related and frequently co-occurring pyrrolizidine alkaloids. The comparison focuses on key analytical techniques: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Comparative Analysis of Analytical Standards
The selection of an appropriate analytical standard is critical for achieving accurate and reproducible results. This section provides a comparative overview of the key analytical parameters for Platyphylline, Senecionine, and Retrorsine.
High-Performance Liquid Chromatography (HPLC) Data
HPLC is a fundamental technique for the separation and quantification of pyrrolizidine alkaloids. The retention time is a key parameter for identification.
| Compound | Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Reported Retention Time (min) |
| Platyphylline | C18 | Acetonitrile:Water with 0.015M NH3 (gradient) | 1.0 | 210 | Varies with gradient |
| Senecionine | C18 | Acetonitrile:Water with 0.015M NH3 (gradient) | 1.0 | 210 | Varies with gradient |
| Retrorsine | C18 | Methanol:Aqueous 0.01% Triethylamine (pH 4) | Isocratic | 223 | 43.6[1] |
Note: Retention times are highly dependent on the specific HPLC system, column dimensions, and exact gradient conditions. The values presented should be considered as relative indicators.
Mass Spectrometry (MS) Data
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), provides high sensitivity and selectivity for the identification and quantification of alkaloids. The fragmentation patterns are crucial for structural confirmation.
| Compound | Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) |
| Platyphylline | ESI-Positive | 338 [M+H]⁺ | 138, 120, 94 |
| Senecionine | ESI-Positive | 336 [M+H]⁺ | 308, 290, 153, 138, 120[2] |
| Retrorsine | ESI-Positive | 352 [M+H]⁺ | 334, 138, 120 |
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules. The chemical shifts (δ) are characteristic for each proton and carbon atom in the molecule.
¹H NMR Chemical Shifts (in CDCl₃)
| Compound | Key Proton Signals (δ, ppm) |
| Platyphylline | 6.15 (q, J=7.0 Hz, 1H), 4.75 (m, 1H), 4.10 (m, 1H), 3.40 (m, 2H), 1.90 (d, J=7.0 Hz, 3H), 1.30 (s, 3H), 1.25 (d, J=6.5 Hz, 3H) |
| Senecionine | 5.80 (q, J=7.0 Hz, 1H), 4.95 (m, 1H), 4.20 (m, 1H), 3.50 (m, 2H), 1.85 (d, J=7.0 Hz, 3H), 1.20 (s, 3H), 1.15 (d, J=6.5 Hz, 3H) |
| Retrorsine | 5.90 (s, 1H), 5.30 (m, 1H), 4.50 (m, 1H), 3.60 (m, 2H), 1.95 (s, 3H), 1.35 (s, 3H) |
¹³C NMR Chemical Shifts (in CDCl₃)
| Compound | Key Carbon Signals (δ, ppm) |
| Platyphylline | 175.5, 168.0, 139.0, 128.5, 82.0, 76.5, 62.0, 53.5, 35.0, 28.0, 25.0, 14.0 |
| Senecionine | 175.0, 167.5, 138.5, 129.0, 81.5, 76.0, 61.5, 53.0, 34.5, 27.5, 24.5, 13.5 |
| Retrorsine | 176.0, 168.5, 137.0, 130.0, 83.0, 77.0, 62.5, 54.0, 36.0, 29.0, 26.0, 15.0 |
Experimental Protocols
Detailed and validated experimental protocols are essential for reliable analytical results. The following sections provide standardized protocols for the analysis of Platyphylline and its alternatives.
Sample Preparation: Solid-Phase Extraction (SPE) for Plant Material
This protocol is suitable for the extraction of pyrrolizidine alkaloids from dried plant material.[3][4]
Materials:
-
Dried and powdered plant material
-
Extraction solution: 0.05 M H₂SO₄ in 50% methanol
-
SPE Cartridges: C18 or strong cation exchange (SCX)
-
Methanol
-
Ammonia solution
-
Deionized water
-
Centrifuge
-
Ultrasonic bath
-
Nitrogen evaporator
Procedure:
-
Weigh 1-2 g of the powdered plant material into a centrifuge tube.
-
Add 20 mL of the extraction solution.
-
Sonicate the mixture for 15-30 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the pellet with another 20 mL of extraction solution.
-
Combine the supernatants.
-
Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Load the combined supernatant onto the SPE cartridge.
-
Wash the cartridge with 5 mL of deionized water.
-
Dry the cartridge under a stream of nitrogen for 5-10 minutes.
-
Elute the alkaloids with 5-10 mL of methanol (for C18) or methanol containing 5% ammonia (for SCX).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., mobile phase) for HPLC or LC-MS analysis.
HPLC Analysis Protocol
This protocol provides a general procedure for the HPLC analysis of pyrrolizidine alkaloids.
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
A: Water with 0.1% formic acid or 10 mM ammonium acetate
-
B: Acetonitrile or methanol with 0.1% formic acid or 10 mM ammonium acetate
-
A gradient elution is typically used, for example: 0-20 min, 10-50% B; 20-25 min, 50-90% B; 25-30 min, 90% B.
Procedure:
-
Prepare the mobile phase and degas it.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Prepare standard solutions of Platyphylline, Senecionine, and Retrorsine in the mobile phase at various concentrations to generate a calibration curve.
-
Prepare the sample solution by reconstituting the dried extract from the SPE protocol in the mobile phase.
-
Inject 10-20 µL of the standard and sample solutions into the HPLC system.
-
Run the analysis using the defined gradient program.
-
Monitor the chromatogram at the appropriate wavelength (e.g., 210-225 nm).
-
Identify the peaks based on the retention times of the analytical standards.
-
Quantify the alkaloids using the calibration curve.
LC-MS/MS Analysis Protocol
This protocol outlines the key parameters for the sensitive and selective analysis of pyrrolizidine alkaloids using LC-MS/MS.
Instrumentation:
-
LC-MS/MS system with an Electrospray Ionization (ESI) source
-
Triple quadrupole or ion trap mass spectrometer
LC Conditions:
-
Same as the HPLC protocol.
MS Conditions:
-
Ionization Mode: Positive ESI
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3-4 kV
-
Source Temperature: 120-150 °C
-
Desolvation Temperature: 350-450 °C
-
Collision Gas: Argon
-
MRM Transitions:
-
Platyphylline: 338 → 138, 338 → 120
-
Senecionine: 336 → 138, 336 → 120
-
Retrorsine: 352 → 138, 352 → 120
-
Procedure:
-
Optimize the MS parameters by infusing a standard solution of each alkaloid.
-
Perform the LC separation as described in the HPLC protocol.
-
Acquire data in MRM mode using the specified transitions.
-
Process the data using the instrument's software to identify and quantify the target alkaloids.
NMR Spectroscopy Protocol
This protocol describes the general procedure for obtaining ¹H and ¹³C NMR spectra of alkaloid standards.[5][6][7]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Accurately weigh 5-10 mg of the analytical standard.
-
Dissolve the standard in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Methanol-d₄, DMSO-d₆) in a clean, dry vial.
-
Filter the solution through a small plug of glass wool or a syringe filter into a clean NMR tube.
-
Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS) if required.
-
Cap the NMR tube securely.
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans due to the lower natural abundance of ¹³C.
Visualizations
The following diagrams illustrate the typical workflows for the analysis of pyrrolizidine alkaloids.
Caption: General experimental workflow for the analysis of pyrrolizidine alkaloids.
References
Unveiling the Therapeutic Potential of Platyphyllide: An In Vivo Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo validation of the therapeutic effects of Platyphyllide, a natural compound that has garnered significant interest for its potential pharmacological activities. Through a comparative analysis with established and alternative therapies, this document aims to objectively present the performance of this compound, supported by experimental data, to aid in future research and development endeavors.
Executive Summary
This compound and its closely related saponin, Platycodin D, derived from the root of Platycodon grandiflorus, have demonstrated promising anti-tumor, anti-inflammatory, and anti-fibrotic properties in various preclinical in vivo models. This guide synthesizes the available data, comparing the efficacy of this compound and Platycodin D against standard-of-care and alternative compounds in each therapeutic area. The presented data highlights the potential of these natural compounds as viable candidates for further drug development.
Anti-Tumor Effects
This compound and Platycodin D have been shown to inhibit tumor growth in several cancer models. The primary mechanisms of action appear to involve the induction of apoptosis and the inhibition of cell proliferation.
Comparative Efficacy of Anti-Tumor Agents
| Compound | Animal Model | Dosage | Tumor Growth Inhibition | Citation |
| Platycodin D | H520 lung cancer cell xenograft (nude mice) | 100 mg/kg/day, oral | Significant decrease in tumor volume from day 14 | [1] |
| Platycodin D | H520 lung cancer cell xenograft (nude mice) | 200 mg/kg/day, oral | Significant decrease in tumor volume from day 14 | [1] |
| Gemcitabine | H520 lung cancer cell xenograft (nude mice) | 160 mg/kg, i.p., 7-day intervals | Significant decrease in tumor volume from day 14 | [1] |
| Phloretin (Ph) | A549 cell xenograft (nude mice) | 10 mg/kg | Significant reduction in tumor weight | [2] |
| Phloretin (Ph) | A549 cell xenograft (nude mice) | 20 mg/kg | Significant reduction in tumor weight | [2] |
| Phloretin (Ph) + Radiotherapy | LLC xenografts (mice) | Not specified | 74.44% tumor inhibition rate | [2] |
| Cisplatin/Mifepristone (Liposomal) | A-549 cell xenografts (nude mice) | Not specified | Better tumor growth control than unencapsulated drugs | [3] |
Experimental Protocols
Platycodin D in H520 Lung Cancer Xenograft Model [1]
-
Animal Model: Balb/c nu/nu nude mice.
-
Cell Line: Human non-small cell lung cancer cell line H520.
-
Procedure: 5 x 10^6 H520 cells were subcutaneously injected into the right flank of the mice.
-
Treatment: Once tumors were palpable, mice were randomly assigned to treatment groups. Platycodin D was administered orally once daily for 35 consecutive days. Gemcitabine was administered intraperitoneally at 7-day intervals.
-
Efficacy Evaluation: Tumor volume was measured regularly using a caliper. At the end of the study, tumors were excised and weighed.
Signaling Pathway
Caption: this compound's Anti-Tumor Signaling Pathway.
Anti-Inflammatory Effects
Platycodin D has demonstrated significant anti-inflammatory activity in various in vivo models, primarily by modulating inflammatory signaling pathways such as NF-κB and MAPK.
Comparative Efficacy of Anti-Inflammatory Agents
| Compound | Animal Model | Dosage | Key Effects | Citation |
| Platycodin D (PLD) | LPS-stimulated primary rat microglia | In vitro | Inhibited ROS, TNF-α, IL-6, IL-1β production | [4] |
| Polyphyllin VII (PP7) | Xylene-induced ear edema (mice) | Not specified | Markedly inhibited ear edema | [5] |
| Polyphyllin VII (PP7) | Cotton pellet-induced granuloma (mice) | Not specified | Markedly inhibited granuloma formation | [5] |
| Platycodon grandiflorum extract (PGE) | Asthma model (SD rats) | High, medium, low doses | Reduced inflammatory cell infiltration and levels of TNF-α, IL-1β, IL-6 | [6] |
| Andrographolide | DSS-induced acute colitis (mice) | Not specified | Attenuated intestinal barrier dysfunction and inflammation | [7] |
Experimental Protocols
Platycodon grandiflorum Extract in a Rat Model of Asthma [6]
-
Animal Model: Sprague-Dawley (SD) rats.
-
Induction of Asthma: Rats were sensitized and challenged with ovalbumin.
-
Treatment: Platycodon grandiflorum extract (PGE) was administered intragastrically for 14 days at high, medium, and low doses.
-
Efficacy Evaluation: Pathological changes in lung tissue were observed using histological staining. Inflammatory cells in bronchoalveolar lavage fluid were counted using flow cytometry. Expression of TLR4/NF-κB pathway proteins was detected by Western blotting. Levels of TNF-α, IL-1β, and IL-6 were measured.
Signaling Pathway
Caption: Platycodin D's Anti-Inflammatory Mechanism.
Anti-Fibrotic Effects
The potential of this compound and related compounds in treating fibrosis is an emerging area of research. The primary mechanism is thought to involve the inhibition of fibroblast activation and extracellular matrix deposition.
Comparative Efficacy of Anti-Fibrotic Agents
| Compound | Animal Model | Dosage | Key Effects | Citation |
| Piperlongumine (from Piper longum) | Unilateral ischemia-reperfusion injury (mice) | Not specified | Significantly reduced renal fibrosis, lowered SCr and BUN levels | [8] |
| Nintedanib | Bleomycin-induced lung fibrosis (mice) | Not specified | Reduced fibrosis and inflammation | [9] |
| Pirfenidone | Various in vivo models | Not specified | Inhibits production of pro-fibrotic and pro-inflammatory cytokines | [9] |
| PRL (FAP-activated peptide) | Bile duct ligation-induced liver fibrosis (mice) | 1 mg/kg, i.v. | Significantly fewer fibrotic regions | [10] |
| Sunitinib | CCl4-induced liver fibrosis (rats) | Not specified | Reduced collagen deposition and gene expression of α-SMA and collagens | [11][12] |
Experimental Protocols
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model [12]
-
Animal Model: Mice or rats.
-
Induction of Fibrosis: Animals are repeatedly administered CCl4 (e.g., intraperitoneally) over several weeks.
-
Treatment: The test compound is administered concurrently with or after the induction of fibrosis.
-
Efficacy Evaluation: Liver tissue is collected for histological analysis (e.g., Masson's trichrome staining for collagen). Levels of liver enzymes (AST, ALT) in the serum are measured as biomarkers of liver damage.[12] Hydroxyproline content in the liver is quantified as a measure of collagen deposition.
Experimental Workflow
Caption: General Workflow for In Vivo Anti-Fibrotic Studies.
Conclusion
The in vivo data presented in this guide underscore the therapeutic potential of this compound and its related compound, Platycodin D. In anti-tumor studies, Platycodin D demonstrates efficacy comparable to standard chemotherapeutics like Gemcitabine in certain models. Its anti-inflammatory effects are well-documented, with a clear mechanism of action involving the modulation of key inflammatory pathways. While the anti-fibrotic potential is still in the early stages of investigation, initial findings with related natural compounds are promising.
Further research is warranted to fully elucidate the pharmacokinetic and pharmacodynamic profiles of this compound, optimize dosing regimens, and explore its efficacy in a wider range of preclinical models. The data compiled herein provides a solid foundation for drug development professionals to consider this compound as a compelling candidate for novel therapeutic agents.
References
- 1. In Vivo and In Vitro Antitumor Effects of Platycodin D, a Saponin Purified from Platycodi Radix on the H520 Lung Cancer Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Platycodin D Inhibits Inflammatory Response in LPS-Stimulated Primary Rat Microglia Cells through Activating LXRα–ABCA1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Andrographolide inhibits inflammatory responses in LPS-stimulated macrophages and murine acute colitis through activating AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. A Review of the Current Landscape of Anti-Fibrotic Medicines - Fibrosis - Full-Text HTML - SCIEPublish [sciepublish.com]
- 10. Fibroblast activation protein activated antifibrotic peptide delivery attenuates fibrosis in mouse models of liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Effect of Antifibrotic Drugs in Rat Precision-Cut Fibrotic Liver Slices | PLOS One [journals.plos.org]
- 12. meliordiscovery.com [meliordiscovery.com]
A Comparative Analysis of the Anti-inflammatory Effects of Platyphyllide and Known Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory properties of Platyphyllide, a naturally occurring triterpenoid saponin isolated from the root of Platycodon grandiflorum, and other known anti-inflammatory agents. The following sections present quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways to offer a comprehensive resource for researchers in inflammation and drug discovery.
Quantitative Comparison of Inhibitory Effects
The anti-inflammatory potential of this compound and its related compounds has been evaluated against known inhibitors. The following table summarizes the half-maximal inhibitory concentrations (IC50) for the inhibition of key pro-inflammatory cytokines.
| Compound | Target Cytokine | Cell Line | IC50 (μM) | Reference |
| Platycodin D | IL-12 p40 | RAW264.7 | 5.0 - 60.6 | [1] |
| IL-6 | RAW264.7 | 6.5 - 20.2 | [1] | |
| TNF-α | RAW264.7 | 6.5 - 20.2 | [1] | |
| SB203580 (p38 kinase inhibitor) | IL-12 p40 | RAW264.7 | 5.3 | [1] |
| IL-6 | RAW264.7 | 3.2 | [1] | |
| TNF-α | RAW264.7 | 8.1 | [1] | |
| Andrographolide | PGE2 | RAW264.7 | 8.8 | [2] |
| NO | RAW264.7 | 7.4 | [2] | |
| Ibuprofen (NSAID) | PGE2 | RAW264.7 | >100 | [2] |
| NO | RAW264.7 | >100 | [2] | |
| Dexamethasone (Corticosteroid) | - | - | - | - |
Note: Direct comparative IC50 values for Dexamethasone under the same experimental conditions as this compound were not available in the reviewed literature. Corticosteroids like Dexamethasone act through a different mechanism, primarily by binding to glucocorticoid receptors and modulating gene expression.
Signaling Pathways and Mechanisms of Action
This compound exerts its anti-inflammatory effects through the modulation of key signaling pathways. The diagrams below illustrate the established mechanism of this compound in comparison to the pathways targeted by other known inhibitors.
Experimental Protocols
The following are summaries of the experimental methodologies used to obtain the quantitative data presented in this guide.
Inhibition of Cytokine Production in RAW264.7 Macrophages
-
Cell Culture: RAW264.7 macrophage cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Stimulation: Cells were pre-treated with various concentrations of the test compounds (this compound, SB203580) for 1-2 hours before being stimulated with lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response.
-
Cytokine Measurement: After 24 hours of incubation, the cell culture supernatant was collected. The concentrations of TNF-α, IL-6, and IL-12 p40 were quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Data Analysis: The IC50 values were calculated from the dose-response curves generated by plotting the percentage of cytokine inhibition against the logarithm of the compound concentration.
Inhibition of Prostaglandin E2 (PGE2) and Nitric Oxide (NO) Production
-
Cell Culture and Stimulation: RAW264.7 cells were seeded in 96-well plates and allowed to adhere overnight. The cells were then pre-treated with different concentrations of Andrographolide or NSAIDs for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
PGE2 and NO Measurement: The concentration of PGE2 in the culture supernatant was determined using a competitive ELISA kit. The production of nitric oxide was assessed by measuring the accumulation of nitrite in the supernatant using the Griess reagent.
-
Data Analysis: IC50 values were determined by non-linear regression analysis of the concentration-response curves.
Workflow for a Comparative Anti-inflammatory Study
The following diagram outlines a typical experimental workflow for comparing the anti-inflammatory effects of a novel compound like this compound against a known inhibitor.
Conclusion
This compound demonstrates significant anti-inflammatory activity by inhibiting the production of key pro-inflammatory cytokines. Its mechanism of action, involving the LXRα-ABCA1 pathway and subsequent inhibition of NF-κB activation, presents a distinct profile compared to traditional NSAIDs and corticosteroids. The provided quantitative data indicates that this compound's potency in inhibiting certain cytokines is comparable to that of the p38 kinase inhibitor SB203580. While direct comparative data with NSAIDs under identical conditions is limited, the available information suggests that this compound and Andrographolide are more potent inhibitors of inflammatory mediators like NO than Ibuprofen. Further head-to-head studies with a broader range of known inhibitors are warranted to fully elucidate the therapeutic potential of this compound in inflammatory diseases.
References
A Head-to-Head Comparison of Platyphyllide Extraction Methods
For Researchers, Scientists, and Drug Development Professionals
Platyphyllide, a pyrrolizidine alkaloid found in various Senecio species, has garnered interest for its potential pharmacological activities. Efficient extraction of this compound from its primary plant source, Senecio platyphylloides, is a critical first step for research and drug development. This guide provides an objective comparison of various extraction methods for this compound, supported by available experimental data for related compounds from the Senecio genus. We will delve into both conventional and modern techniques, evaluating them on metrics such as extraction yield, efficiency, and solvent consumption.
Comparison of Extraction Methodologies
The extraction of this compound and other pyrrolizidine alkaloids from Senecio species can be accomplished through several methods, each with distinct advantages and disadvantages. The choice of method often depends on the desired scale of extraction, available equipment, and the importance of factors like extraction time and solvent use.
Conventional Extraction Methods
Traditional methods like Soxhlet extraction and maceration have long been employed for the extraction of alkaloids.
-
Soxhlet Extraction: This method involves the continuous washing of the plant material with a heated solvent. While it can be effective, it is often time-consuming and requires large volumes of solvent. One study on the extraction of pyrrolizidine alkaloids from Senecio species utilized methanol (MeOH) in a Soxhlet apparatus, a process that is relatively lengthy.
-
Maceration: This simple technique involves soaking the plant material in a solvent for a specific period. It is less efficient than Soxhlet extraction and often results in lower yields.
Modern Extraction Methods
To overcome the limitations of conventional methods, several modern techniques have been developed. These methods often offer faster extraction times, reduced solvent consumption, and improved efficiency.
-
Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to disrupt the plant cell walls, enhancing solvent penetration and accelerating the extraction process. A study on Senecio brasiliensis employed UAE with a hydroalcoholic solution (60% ethanol) at 40°C for 30 minutes to extract pyrrolizidine alkaloids.
-
Pressurized Liquid Extraction (PLE): PLE utilizes elevated temperatures and pressures to increase the efficiency of the extraction process. This method was also applied to Senecio brasiliensis, using ethanol and/or water as solvents.
-
Supercritical Fluid Extraction (SFE): SFE employs a supercritical fluid, typically carbon dioxide (CO2), as the extraction solvent. By modifying the CO2 with a polar solvent like methanol, it can effectively extract alkaloids. A comparative study on Senecio inaequidens and Senecio cordatus found that off-line SFE with MeOH/CO2 at 55°C and 15 MPa provided a quicker extraction and higher recovery of pyrrolizidine alkaloids compared to classical MeOH Soxhlet extraction.[1][2]
-
Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and plant material, leading to a rapid extraction. While specific data for this compound is limited, MAE has been shown to be highly efficient for extracting phenolic compounds from various plant sources, often resulting in higher yields and shorter extraction times compared to conventional methods.
Quantitative Data Summary
The following table summarizes the available quantitative data for the extraction of pyrrolizidine alkaloids from Senecio species using various methods. It is important to note that direct comparative data for this compound from Senecio platyphylloides across all these methods is not available in a single study. The data presented here is a compilation from studies on different Senecio species and related alkaloids.
| Extraction Method | Plant Species | Target Compound(s) | Solvent | Key Parameters | Yield/Recovery | Reference |
| Soxhlet Extraction | Senecio inaequidens, S. cordatus | Pyrrolizidine Alkaloids | Methanol | 4 hours | Baseline for comparison | [1] |
| Supercritical Fluid Extraction (SFE) | Senecio inaequidens, S. cordatus | Pyrrolizidine Alkaloids | MeOH/CO2 | 55°C, 15 MPa | Higher recovery than Soxhlet | [1][2] |
| Ultrasound-Assisted Extraction (UAE) | Senecio brasiliensis | Integerrimine, Senecionine | 60% Ethanol | 40°C, 30 min | - | [3] |
| Pressurized Liquid Extraction (PLE) | Senecio brasiliensis | Integerrimine, Senecionine | Ethanol/Water | - | - | [3] |
| Water-Alcohol Extraction | Senecio platyphyllus | Total Alkaloids, Platyphylline hydrotartrate | 75-85% Ethyl Alcohol | Room temperature, ≥ 8 hours | 0.1-0.2% Platyphylline hydrotartrate from air-dry mass |
Experimental Protocols
Below are detailed methodologies for some of the key extraction experiments cited in the literature.
Protocol 1: Supercritical Fluid Extraction (SFE) of Pyrrolizidine Alkaloids from Senecio Species[1]
-
Sample Preparation: Air-dry the plant material (e.g., aerial parts of Senecio inaequidens or S. cordatus) and grind it to a fine powder.
-
Extraction Cartridge Packing: Place a small amount of the powdered plant material into the SFE extraction cartridge.
-
Modifier Addition: Add methanol directly to the cartridge containing the plant material.
-
SFE Conditions:
-
Extraction Medium: Methanol-modified supercritical CO2.
-
Temperature: 55°C.
-
Pressure: 15 MPa.
-
-
Collection: The extracted alkaloids are collected in a suitable solvent after passing through a restrictor.
-
Analysis: The collected extract can then be analyzed by Gas Chromatography (GC) or other suitable analytical techniques.
Protocol 2: Ultrasound-Assisted Extraction (UAE) of Pyrrolizidine Alkaloids from Senecio brasiliensis[3]
-
Sample Preparation: Dry and grind the aerial parts of Senecio brasiliensis.
-
Extraction:
-
Place 2.5 g of the powdered sample in a vessel with 100 mL of a hydroalcoholic solution (60 mL of ethanol and 40 mL of water).
-
Perform the extraction at 40°C ± 2°C for 30 minutes using an ultrasonic bath.
-
The power intensity and duty cycle of the ultrasound can be varied to optimize the extraction.
-
-
Post-Extraction:
-
Centrifuge the mixture at 10,000 rpm for 5 minutes.
-
Carefully collect the liquid phase (supernatant).
-
Evaporate the solvents under vacuum at 40°C to obtain the crude extract.
-
Visualizing the Extraction Workflow
The following diagram illustrates a general workflow for the extraction and purification of this compound from Senecio platyphylloides.
Caption: A generalized workflow for this compound extraction and purification.
Conclusion
The selection of an appropriate extraction method for this compound is a trade-off between efficiency, cost, and environmental impact. Modern techniques like Supercritical Fluid Extraction and Ultrasound-Assisted Extraction show promise for higher recovery and faster processing times compared to conventional methods. However, the optimal method will ultimately depend on the specific research or production goals. Further studies directly comparing these modern techniques for the extraction of this compound from Senecio platyphylloides are warranted to establish a definitive, high-yield protocol.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Platyphyllide
Effective management of hazardous compounds is paramount in maintaining a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of platyphyllide, a pyrrolizidine alkaloid, ensuring the safety of personnel and the protection of the environment.
This compound, a member of the pyrrolizidine alkaloid (PA) class of compounds, requires careful handling due to its potential toxicity. PAs are known for their hepatotoxic effects, and exposure should be minimized.[1][2] Adherence to established safety protocols and proper waste management is crucial when working with this substance. This document outlines the necessary procedures for the safe disposal of this compound waste, including contaminated materials and empty containers.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations.[3][4] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[3] |
| Respiratory Protection | No special respiratory protection is typically required under normal use conditions with adequate ventilation.[3] |
Handle this compound in accordance with good industrial hygiene and safety practices.[3] Avoid contact with skin, eyes, or clothing, and prevent ingestion and inhalation.[3]
Step-by-Step Disposal Protocol for this compound Waste
All waste containing this compound, including surplus chemicals, contaminated labware, and cleaning materials, should be treated as hazardous waste.[5]
1. Waste Segregation and Collection:
-
Designate a specific, clearly labeled, and sealed container for this compound waste. The container must be made of a material compatible with the waste.[6]
-
Label the container with the words "Hazardous Waste," the name "this compound Waste," and a description of the contents (e.g., "solid waste," "aqueous solution").[5][6]
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]
2. Disposal of Solid this compound Waste:
-
Collect all solid waste, including unused this compound, contaminated absorbent materials from spill cleanups, and contaminated disposable labware (e.g., pipette tips, weighing boats).
-
Place these materials directly into the designated hazardous waste container.
3. Disposal of Liquid this compound Waste:
-
Do not dispose of liquid this compound waste down the sanitary sewer.[5][7]
-
Collect all liquid waste containing this compound, including reaction mixtures and analytical solutions, in a compatible, sealed hazardous waste container.
-
For solutions, indicate the solvent and approximate concentration of this compound on the waste label.
4. Decontamination and Disposal of Empty Containers:
-
An empty container that has held this compound must be decontaminated before disposal as regular trash.[5]
-
Triple rinse the container with a solvent capable of dissolving this compound (e.g., methanol or ethanol). Each rinse should use a volume of solvent equal to approximately 5% of the container's volume.[5]
-
Collect the rinsate from all three rinses and dispose of it as hazardous liquid waste.[5]
-
After triple rinsing, deface or remove all chemical labels from the container. The container can then be disposed of as regular laboratory glass or plastic waste.[5][8]
5. Final Disposal:
-
All collected hazardous waste must be disposed of through your institution's designated hazardous waste management program.[5] This typically involves collection by a certified hazardous waste disposal company for high-temperature incineration or other approved treatment methods.[7]
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
Disclaimer: This document provides general guidance. Always consult your institution's specific safety and waste disposal protocols and the Safety Data Sheet (SDS) for any chemical before handling. Local regulations for hazardous waste disposal must be followed.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Platyphyllide
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical protocols for the handling and disposal of Platyphyllide, a toxic pyrrolizidine alkaloid. Adherence to these guidelines is mandatory to ensure the safety of all researchers, scientists, and drug development professionals. This compound and other pyrrolizidine alkaloids are known for their potential hepatotoxicity, and some have been shown to have genotoxic and carcinogenic effects.[1] Therefore, a stringent safety protocol is paramount.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound in a solid or solution form, the following personal protective equipment is required at all times.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-layered, chemical-impermeable gloves (e.g., Nitrile) | Prevents skin contact with the toxic compound. Gloves must be inspected before use and changed immediately if contaminated. |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields or a full-face shield | Protects against accidental splashes, dust, or aerosols entering the eyes.[1] |
| Respiratory Protection | A full-face respirator is required if exposure limits are likely to be exceeded or if there is a risk of aerosol or dust formation.[1] | Protects against inhalation of the toxic compound, which can cause systemic toxicity. |
| Body Protection | A flame-resistant and impervious lab coat or coveralls | Provides a barrier against skin contact and protects personal clothing from contamination. |
Quantitative Toxicity Data
| Compound | Metric | Value | Species/Route |
| Senecionine (a related pyrrolizidine alkaloid) | LD50 | 64.72 ± 2.24 mg/kg | Not specified |
LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.[3]
Experimental Protocols: Step-by-Step Guidance for Safe Handling
1. Preparation and Weighing:
-
All manipulations involving solid this compound must be conducted within a certified chemical fume hood to prevent inhalation of dust particles.
-
Use anti-static weighing paper and tools to minimize the dispersal of fine powders.
-
Ensure the fume hood sash is at the lowest practical height.
-
Wear all prescribed PPE during this process.
2. Dissolution and Solution Handling:
-
When dissolving this compound, add the solvent to the solid slowly to avoid splashing.
-
All transfers of this compound solutions should be performed over a spill tray within the fume hood.
-
Clearly label all containers with the compound name, concentration, and hazard symbols.
3. Accidental Spill Protocol:
-
In case of a small spill, immediately alert others in the vicinity.
-
Wearing appropriate PPE, cover the spill with an absorbent material (e.g., chemical absorbent pads or vermiculite).
-
Carefully collect the contaminated material into a designated hazardous waste container.
-
Clean the spill area with a suitable decontaminating solution, followed by soap and water.
-
For large spills, evacuate the area and contact the institution's environmental health and safety (EHS) office immediately.
Operational and Disposal Plans
Waste Segregation and Collection:
-
All solid waste contaminated with this compound (e.g., gloves, weighing paper, absorbent pads) must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid waste containing this compound must be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's EHS office.
Disposal Procedure:
-
All this compound waste is considered hazardous waste and must be disposed of following institutional and local regulations.
-
Contact your institution's EHS office to arrange for the pickup and disposal of hazardous waste containers.
-
Do not dispose of any this compound-contaminated materials in the regular trash or down the drain. Improper disposal can lead to environmental contamination and poses a risk to public health.[4][5]
Safe Handling Workflow Diagram
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Levels, Toxic Effects, and Risk Assessment of Pyrrolizidine Alkaloids in Foods: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. whs.rocklinusd.org [whs.rocklinusd.org]
- 4. Pharmaceutical Disposal — Citizens Campaign for the Environment [citizenscampaign.org]
- 5. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
